4'-(Phenylazo)benzanilide
Description
Contextualization within Azo Compound Chemistry and Aniline (B41778) Derivative Structures
Azo compounds are organic substances characterized by the presence of a diazenyl functional group (—N=N—), which links two hydrocarbyl groups. vedantu.com These compounds, particularly aromatic azo compounds, are of significant commercial importance, constituting more than half of all commercial dyes due to their vibrant colors. vedantu.combritannica.comscbt.com The color of azo dyes is attributed to the azo bond and its associated chromophores and auxochromes. vedantu.com The general structure of an aromatic azo compound can be represented as Ar-N=N-Ar', where Ar and Ar' are aromatic rings. numberanalytics.com This structural feature allows for an extended delocalization of electrons across the molecule, contributing to the stability of these compounds. savemyexams.com
4'-(Phenylazo)benzanilide incorporates this defining azo linkage. Furthermore, it is a derivative of aniline, an organic aromatic amine where a phenyl group is attached to an amino group (–NH₂). researchgate.netwikipedia.org Aniline and its derivatives are fundamental in industrial chemistry, serving as precursors for a wide range of products, including dyes and polymers. researchgate.netwikipedia.org The structure of this compound, therefore, combines the characteristic properties of both azo compounds and aniline derivatives. Specifically, it is a benzanilide (B160483), which is an amide formed from benzoic acid and aniline. orgsyn.orgwikipedia.org
Historical Perspective on the Development and Academic Study of Phenylazo-Benzanilide Compounds
The study of azo compounds dates back to 1858, when Peter Griess discovered that diazonium salts could be coupled with aromatic compounds to form azo compounds. numberanalytics.com This discovery paved the way for the synthesis of a vast number of dyes and pigments. The development of industrial organic chemistry in the late 19th century was significantly advanced by progress in dye chemistry. researchgate.net
While specific historical details on the initial synthesis of this compound are not extensively documented in readily available literature, the academic study of phenylazo-benzanilide compounds is rooted in the broader exploration of azo dyes and their applications. Research has focused on synthesizing various derivatives and studying their properties. For instance, studies have been conducted on the synthesis of bisazo reactive dyes based on 4,4′-diaminobenzanilide, a related structure. researchgate.net The general method for preparing benzanilide itself, by reacting aniline with benzoic acid or its derivatives, has been well-established. orgsyn.org The synthesis of azo compounds typically involves the diazotization of a primary aromatic amine and subsequent coupling with a suitable aromatic partner, such as a phenol (B47542) or another amine. britannica.comscribd.com
Current Research Landscape and Emerging Academic Significance of this compound
Contemporary research on azo compounds, including phenylazo-benzanilides, is diverse. Scientists are exploring their use as intermediates in the synthesis of more complex molecules and in the development of advanced materials. scbt.com The photoresponsive nature of some azo compounds, which allows for reversible structural changes upon light exposure, makes them valuable for applications in data storage, optical switches, and smart coatings. scbt.com
The academic significance of this compound and its derivatives is also linked to their potential in various scientific fields. In materials science, for example, aniline derivatives are investigated for creating conductive polymers. ontosight.ai Azo compounds are also studied for their potential in nonlinear optical (NLO) applications. ebi.ac.uk Research has also been conducted on the synthesis of various substituted phenylazo-benzanilide derivatives, indicating an ongoing interest in this class of compounds for creating new materials and dyes. sigmaaldrich.comuni.lu
Scope and Objectives of Advanced Research on this compound
The objectives of advanced research on this compound are multifaceted. A primary goal is the synthesis and characterization of new derivatives with tailored properties. This includes modifying the substituents on the aromatic rings to influence the compound's color, stability, and reactivity.
A significant area of investigation is the application of these compounds in materials science. Researchers are interested in developing novel polymers and liquid crystals incorporating the phenylazo-benzanilide structure. scbt.com The potential for these materials to exhibit unique optical or electronic properties is a key driver of this research.
Another objective is to explore the utility of this compound as a chemical intermediate. Its structure provides multiple reactive sites that can be exploited to build more complex molecular architectures for various applications, including the synthesis of new dyes and functional materials. scbt.com The study of its reaction mechanisms and kinetics is crucial for optimizing these synthetic routes.
Compound Information
| Compound Name |
| This compound |
| Aniline |
| Benzoic acid |
| 4,4′-Diaminobenzanilide |
| 4-Chloro-5'-methyl-2'-(4-methylphenylazo)benzanilide |
Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C19H15N3O nih.govspectrabase.comechemi.com |
| Molecular Weight | 301.35 g/mol spectrabase.com |
| Exact Mass | 301.121512 g/mol spectrabase.comechemi.com |
| Hydrogen Bond Donor Count | 1 echemi.com |
| Hydrogen Bond Acceptor Count | 3 echemi.com |
| Rotatable Bond Count | 4 echemi.com |
| Topological Polar Surface Area | 53.8 Ų echemi.com |
| Complexity | 389 echemi.com |
| XLogP3 | 4.4 echemi.com |
Structure
3D Structure
Properties
CAS No. |
32299-80-2 |
|---|---|
Molecular Formula |
C19H15N3O |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
N-(4-phenyldiazenylphenyl)benzamide |
InChI |
InChI=1S/C19H15N3O/c23-19(15-7-3-1-4-8-15)20-16-11-13-18(14-12-16)22-21-17-9-5-2-6-10-17/h1-14H,(H,20,23) |
InChI Key |
NKCPEECGSZPJBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 4 Phenylazo Benzanilide
Classical Diazotization-Coupling Synthesis Pathways for 4'-(Phenylazo)benzanilide
The traditional and most prevalent method for synthesizing this compound is through a diazotization-coupling reaction. This process is a type of electrophilic aromatic substitution. numberanalytics.com The synthesis begins with the diazotization of an aromatic primary amine, followed by the coupling of the resulting diazonium salt with a suitable aromatic partner. numberanalytics.comiitk.ac.in In the context of this compound, this typically involves the diazotization of aniline (B41778) and its subsequent coupling with benzanilide (B160483).
The generally accepted mechanism for diazotization involves the formation of a nitrosonium ion from nitrous acid in an acidic medium. byjus.com This electrophile then reacts with the primary aromatic amine to form a diazonium salt. byjus.com The diazonium ion acts as the electrophile in the subsequent azo coupling step, attacking the electron-rich aromatic ring of the coupling component. numberanalytics.com
Optimization of Reaction Parameters for Enhanced Yield and Purity
The efficiency and outcome of the diazotization-coupling reaction are highly dependent on several critical parameters. Optimization of these factors is crucial for maximizing the yield and purity of this compound.
Temperature: Low temperatures, typically between 0-5°C, are essential during the diazotization step to prevent the decomposition of the unstable diazonium salt. numberanalytics.com
pH: The pH of the reaction medium plays a pivotal role in the coupling stage. For coupling with phenolic compounds, a higher pH is generally favorable as it increases the concentration of the more reactive phenoxide ion. numberanalytics.com However, for amine coupling components, the conditions are typically acidic to neutral.
Stoichiometry: The molar ratios of the reactants, including the amine, the nitrosating agent (like sodium nitrite), and the coupling component, must be carefully controlled to ensure complete reaction and minimize side products.
Reaction Time: The duration of both the diazotization and coupling steps influences the product yield. Optimized reaction times, often determined empirically, can range from a few hours to longer periods.
A study on the synthesis of a related azo pigment, Pigment Red 176, highlights the importance of these parameters. The process involved diazotization of 3-amino-4-methoxybenzanilide (B94723) and coupling with a naphthalene (B1677914) derivative. Critical variables included maintaining a stable pH of 4–5 and a temperature of 0–5°C, with an optimized reaction time of 6–8 hours to achieve high purity.
Solvent Effects on Reaction Kinetics and Regioselectivity
The choice of solvent can significantly impact the kinetics and regioselectivity of the azo coupling reaction. numberanalytics.com While aqueous media are traditionally used, organic and mixed aqueous-organic solvents are also employed. numberanalytics.comoup.com
Kinetic studies on diazo-coupling reactions have shown varied solvent effects depending on the coupling component. For instance, the reaction of benzenediazonium (B1195382) fluoroborates with 1,3,5-trimethoxybenzene (B48636) showed no significant solvent effect on the reaction rate. oup.com In contrast, the reaction with 2-naphthol (B1666908) proceeded much faster in dipolar aprotic solvents (like dimethyl sulfoxide (B87167) and dimethylformamide) than in protic solvents. oup.com This difference is attributed to the solvation of the naphtholate ion. oup.com
The nature of the solvent also influences the rate of hydrogenation of related azo compounds. A study on the catalytic hydrogenation of substituted nitro- and azobenzenes found that the nature of the pure solvent has a substantial influence on the reaction rate. researchgate.net The use of proton-containing solvents like aliphatic alcohols resulted in the highest yields of the desired product. researchgate.net
Catalyst-Assisted Synthesis Strategies and Their Impact on Efficiency
The use of catalysts can enhance the efficiency of organic syntheses. While classical diazotization-coupling is often performed without a specific catalyst for the coupling step itself, catalysts can be employed in related or alternative synthetic routes. For instance, in advanced oxidation processes involving azo dyes, catalysts like FeMn-functionalized graphitic carbon nitride have shown high activity. rsc.org
In the broader context of amide synthesis, which is relevant to the benzanilide moiety, various catalysts are used. For example, the synthesis of secondary amides from N-substituted amidines can be achieved using a hypervalent iodine reagent as a mediator. researchgate.net Furthermore, solid-supported palladium(II) complexes have been shown to be efficient and recyclable catalysts for Suzuki cross-coupling reactions, a method used to form carbon-carbon bonds, under microwave irradiation in aqueous media. nih.gov N-heterocyclic carbene–Cu(I) complexes have also emerged as effective catalysts in various organic syntheses. beilstein-journals.org
Novel Synthetic Routes and Green Chemistry Approaches
In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the exploration of novel routes for synthesizing azo compounds, including this compound, that align with the principles of green chemistry.
Microwave-Assisted Synthesis Protocols for Accelerated Reaction Rates
Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. mdpi.comasianpubs.org This technique has been successfully applied to the synthesis of various azo dyes. mdpi.comdoaj.orgresearchgate.net
A metal-free, microwave-assisted protocol has been developed for the rapid synthesis of unsymmetrical azo dyes by coupling nitroarenes with aromatic amines. researchgate.netnih.gov This method can produce a variety of azo dyes in high yields (up to 97%) within minutes. doaj.org The process typically involves dissolving the reactants in a suitable solvent like ethanol, adding a base such as potassium hydroxide, and irradiating the mixture in a microwave reactor. researchgate.net
The advantages of microwave heating include its selective, direct, rapid, and controllable nature, making it a powerful tool for accelerating chemical reactions. asianpubs.org
Ultrasonic Irradiation in Compound Preparation and Product Formation
Ultrasonic irradiation is another green chemistry technique that has been effectively used to promote organic reactions. researchgate.net Sonochemistry, the application of ultrasound to chemical reactions, can lead to shorter reaction times and higher yields. bohrium.comorientjchem.org
The synthesis of azo-fused dihydropyrano[2,3-c]pyrazole derivatives has been successfully achieved using a catalyst-free, ultrasound irradiation approach. bohrium.com This method was found to be highly effective, eco-friendly, and high-yielding. bohrium.com Similarly, the synthesis of novel azo Schiff bases has been accomplished with high yields and significantly reduced reaction times (from 7 hours to 8 minutes) under ultrasonic irradiation at 60 °C in ethanol. orientjchem.org
Ultrasound irradiation enhances reaction rates by improving mass transfer and, in some cases, can enable reactions that are difficult to achieve through conventional heating methods. orientjchem.orgpreprints.org
Heterogeneous Catalysis for Sustainable this compound Synthesis
The industrial synthesis of azo compounds, including this compound, has traditionally relied on homogeneous catalytic systems. However, growing environmental concerns and the need for more resource-efficient processes have spurred research into heterogeneous catalysis for sustainable chemical production. mdpi.com Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and often enhanced stability under various reaction conditions, which are crucial for developing green and sustainable chemical processes. mdpi.comnumberanalytics.com
For the synthesis of azo compounds, sustainable approaches often focus on replacing traditional reductants and diazotizing agents with more environmentally benign alternatives, often facilitated by a solid catalyst. One promising route is the reductive coupling of a nitroaromatic compound with an amine. In the context of this compound, this could involve the reaction of nitrobenzene (B124822) with 4-aminobenzanilide. While specific heterogeneous catalysts for this exact transformation are not extensively documented in publicly available literature, general principles from related syntheses can be applied.
Recent advancements have highlighted the use of nanostructured catalysts, single-atom catalysts (SACs), and carbon-based materials in various organic syntheses. numberanalytics.com These materials offer high surface areas and tunable active sites, leading to high catalytic activity and selectivity. numberanalytics.com For instance, palladium nanoparticles supported on materials like chitosan (B1678972) have been shown to be effective heterogeneous catalysts for C-H activation and coupling reactions under sustainable conditions, such as ultrasonic irradiation. mdpi.com Similarly, metal oxides, such as those based on vanadium or manganese, are known to be active in selective oxidation reactions, a key step if starting from precursor molecules that need functionalization. nih.gov
A potential sustainable pathway using heterogeneous catalysis for this compound could involve a multi-step process within a single reactor (a "one-pot" synthesis) or a continuous flow system. researchgate.net Microwave-assisted synthesis is another green chemistry tool that has been successfully applied to the rapid and efficient synthesis of unsymmetrical azo dyes, often reducing reaction times from hours to minutes and simplifying product isolation. nih.gov
The table below outlines hypothetical and reported heterogeneous catalytic systems applicable to the synthesis of azo compounds, which could be adapted for this compound.
| Catalyst System | Support Material | Reactants | Sustainable Advantages |
| Palladium Nanoparticles | Chitosan | Nitroarene, Aromatic Amine | Biodegradable support, potential for sonocatalysis. mdpi.com |
| Gold-Palladium Nanoparticles | Metal Oxides (e.g., TiO₂) | Alcohol, Amine | High selectivity, potential for photocatalysis. diamond.ac.uk |
| Graphitic Carbon Nitride (g-C₃N₄) | - | Aromatic Amine, Nitroarene | Metal-free photocatalysis, use of visible light. mpg.de |
| Iron-supported Zirconium/Titanium | - | Benzoates | Solid acid catalyst, potential for various coupling reactions. mdpi.com |
This table presents examples of heterogeneous catalyst systems used for reactions relevant to azo dye synthesis. Specific performance for this compound would require dedicated experimental investigation.
The development of these catalytic systems is a key step toward more sustainable and economically viable production of specialty chemicals like this compound. numberanalytics.com
Reaction Mechanism Elucidation for this compound Formation
The formation of this compound is most commonly achieved through an azo coupling reaction, a cornerstone of aromatic chemistry. numberanalytics.com This reaction involves the formation of a diazonium salt from an aromatic amine, which then acts as an electrophile in an electrophilic aromatic substitution reaction with a coupling component. wikipedia.org
Electrophilic Aromatic Substitution Pathways in Azo Coupling
The synthesis of this compound, which has the chemical structure of N-[4-(phenyldiazenyl)phenyl]benzamide, typically involves the reaction of a benzenediazonium salt with benzanilide. However, benzanilide itself is not sufficiently activated for the electrophilic attack. A more plausible and common pathway involves the coupling of a benzenediazonium ion with a more electron-rich derivative, such as N-phenyl-4-aminophenol or, more directly, using 4-aminobenzanilide as the starting material which is then diazotized and coupled, or by coupling a diazonium salt to an activated benzanilide precursor.
The most direct conceptual pathway involves two main steps:
Diazotization: An aromatic primary amine, such as aniline, is treated with nitrous acid (HNO₂) at low temperatures (typically 0–5 °C) to form a benzenediazonium salt. savemyexams.com The nitrous acid is usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. savemyexams.com The low temperature is crucial to prevent the unstable diazonium salt from decomposing. savemyexams.com
Azo Coupling: The resulting benzenediazonium ion, a weak electrophile, then attacks an activated aromatic ring, the coupling component. numberanalytics.comwikipedia.org For the synthesis of this compound, the coupling component would be benzanilide. The amide group (-NH-CO-Ph) on the benzanilide molecule is an ortho-, para-directing group, activating the aniline-derived ring for electrophilic substitution. The diazonium ion will preferentially attack the para-position due to reduced steric hindrance. wikipedia.org
Step 1: Formation of the Electrophile: Aniline reacts with in situ generated nitrous acid to yield the benzenediazonium ion (C₆H₅N₂⁺).
Step 2: Electrophilic Attack: The benzenediazonium ion attacks the electron-rich pi system of the benzanilide ring, specifically at the carbon atom para to the amide group. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. numberanalytics.com
Step 3: Deprotonation: A base (which can be water or the conjugate base of the acid used) removes a proton from the carbon atom where the diazonium group has attached. This step restores the aromaticity of the ring, leading to the final product, this compound. youtube.com
The reaction is typically carried out in a slightly acidic to neutral medium to ensure a sufficient concentration of the diazonium ion without deactivating the coupling component. youtube.com
Role of Tautomerism and Intermediate Species in Reaction Progression
Tautomerism: Azo compounds containing a hydroxyl or amino group ortho or para to the azo linkage can exhibit tautomerism, specifically azo-hydrazone tautomerism . unifr.chwiserpub.com This is a form of prototropic tautomerism where isomers readily interconvert through the migration of a proton. byjus.comwikipedia.org
For this compound, the relevant equilibrium would be between the azo form and the quinone-hydrazone form:
Azo form: C₆H₅-N=N-C₆H₄-NHCOC₆H₅
Hydrazone form: C₆H₅-NH-N=C₆H₄=N⁺HCOC₆H₅ (a quinoid structure)
This equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the aromatic rings. unifr.ch While the azo form is often more stable, the existence of the hydrazone tautomer can affect the compound's properties, such as its color and lightfastness. The interconversion between these tautomers proceeds via proton transfer, which can be catalyzed by acids or bases. byjus.com Theoretical studies on benzanilide derivatives have explored the stability of such tautomeric forms, indicating that the specific functional groups and their positions are determinant factors. wiserpub.com The presence of the amide proton in this compound makes the azo-hydrazone tautomerism a relevant consideration in its chemical behavior.
Scale-Up Considerations for Laboratory to Research Pilot Production of this compound
Transitioning the synthesis of this compound from a laboratory setting to a research pilot plant involves addressing several critical challenges to ensure safety, efficiency, product quality, and economic viability. researchgate.net
Key Scale-Up Considerations:
Reactor Design and Material:
Batch vs. Continuous Flow: While traditional azo dye production uses batch reactors, continuous flow systems using microreactors or bubble column reactors are gaining traction. researchgate.net Continuous processes offer better control over reaction parameters, improved safety by minimizing the accumulation of hazardous intermediates like diazonium salts, and more consistent product quality. researchgate.net
Materials of Construction: The reactor must be resistant to the corrosive acidic conditions used in the diazotization step. Glass-lined steel or specialized alloys are common choices for pilot-scale reactors.
Heat Management:
The diazotization reaction is highly exothermic. Effective heat removal is critical to maintain the required low temperature (0-5 °C) to prevent the decomposition of the unstable diazonium salt. savemyexams.com On a larger scale, this requires efficient cooling jackets, internal cooling coils, or external heat exchangers. Poor temperature control can lead to side reactions, reduced yield, and potential thermal runaway.
Mixing and Mass Transfer:
Efficient mixing is essential to ensure uniform temperature distribution and to bring the reactants into contact, especially in the coupling step which can be a two-phase (solid-liquid or liquid-liquid) system. The choice of impeller type, agitation speed, and baffle design are crucial engineering decisions in a stirred-tank reactor. Inadequate mixing can lead to localized "hot spots" or areas of high concentration, resulting in impurities and lower yields.
Process Control and Automation:
Pilot plants typically employ automated systems to monitor and control critical parameters such as temperature, pH, reactant addition rates, and pressure. This ensures reproducibility and allows for the systematic optimization of the process. For instance, the pH for the coupling reaction must be carefully controlled to maximize the yield.
Downstream Processing and Purification:
The isolation and purification of the final product on a larger scale require robust and efficient methods. This typically involves filtration to collect the solid product, followed by washing to remove unreacted starting materials and salts. Recrystallization from a suitable solvent might be necessary to achieve the desired purity. uomustansiriyah.edu.iq The choice of solvent and the crystallization conditions must be optimized for yield and crystal size distribution.
Techno-Economic Analysis:
A critical part of pilot-scale work is to gather data for a techno-economic analysis. This includes evaluating raw material costs, energy consumption, waste generation, and potential throughput to assess the commercial feasibility of the process before committing to full-scale industrial production. nih.gov Studies on continuous production of azo dyes have shown the potential for improved economic and environmental performance compared to traditional batch processes. researchgate.net
The table below summarizes the challenges and solutions when scaling up the production of azo compounds like this compound.
| Challenge | Laboratory Scale | Pilot Scale Solution |
| Heat Removal | Ice bath | Jacketed reactor with coolant circulation, external heat exchangers. researchgate.net |
| Reagent Addition | Manual (e.g., pipette, dropping funnel) | Metering pumps for precise, controlled addition rates. |
| Mixing | Magnetic stirrer | Mechanical agitator with optimized impeller and baffles. |
| Process Safety | Small quantities, fume hood | Process hazard analysis (PHA), automated safety interlocks, containment systems. researchgate.net |
| Product Isolation | Büchner funnel filtration | Centrifuge or larger filter press, optimized washing procedures. |
Successfully navigating these scale-up challenges is essential for the transition from a laboratory discovery to a viable research pilot process for this compound.
Advanced Structural Elucidation and Spectroscopic Characterization of 4 Phenylazo Benzanilide
X-ray Crystallography for Crystalline State Structure Determination
X-ray crystallography is the premier technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govdectris.com By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can deduce atomic coordinates, bond lengths, and bond angles, providing a complete picture of the molecule's structure in the solid state. nih.gov Although a specific, publicly available crystal structure for 4'-(Phenylazo)benzanilide was not identified in the surveyed literature, the following sections outline the critical analyses that such a study would entail.
The way molecules pack within a crystal lattice is governed by a network of intermolecular interactions. For this compound, the primary interaction is expected to be hydrogen bonding involving the amide group. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. niscpr.res.in These interactions can lead to the formation of chains or dimeric motifs, which are common in amide-containing crystal structures. dcu.ie
Polymorphism is the ability of a compound to crystallize in multiple distinct crystal structures with different molecular arrangements or conformations. nih.govub.edu These different forms, or polymorphs, can possess varying physical properties. Given the conformational flexibility and potential for different hydrogen bonding networks, this compound is a candidate for exhibiting polymorphism. nih.gov A comprehensive polymorphic screen, involving crystallization from various solvents and conditions, would be necessary to identify and characterize different potential crystalline forms. ub.edu
Furthermore, the molecule may form solvates, which are crystals that incorporate molecules of the crystallization solvent into their lattice. rsc.org The presence of a strong hydrogen bond acceptor in the carbonyl group makes it susceptible to forming solvates with protic solvents. X-ray crystallography would unambiguously identify and characterize any such solvate structures, revealing how the solvent molecules are integrated into the crystal packing. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure and Dynamics
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of magnetically active nuclei, such as ¹H and ¹³C. libretexts.org
In a ¹H NMR spectrum of this compound, distinct signals would appear for the amide proton (N-H) and the aromatic protons on the two different phenyl rings. The amide proton typically appears as a broad singlet at a downfield chemical shift. The aromatic protons would resonate in the range of approximately 7-9 ppm, with their exact shifts influenced by the electronic effects of the amide and azo substituents.
Spin-spin coupling between adjacent, non-equivalent protons causes splitting of NMR signals into multiplets (e.g., doublets, triplets). libretexts.orgpharmacy180.com This coupling provides valuable information about the connectivity of atoms. For instance, the protons on the benzoyl ring and the phenylazo ring system would exhibit characteristic splitting patterns based on their substitution. Analysis of the coupling constants (J values) helps in assigning specific signals to their corresponding protons. pharmacy180.com
Chemical shift anisotropy (CSA) arises because the magnetic shielding experienced by a nucleus depends on the orientation of the molecule with respect to the external magnetic field. mit.edumodgraph.co.uk In solution, rapid molecular tumbling averages this effect, but it can influence relaxation times and line widths. In solid-state NMR, CSA provides detailed information about the electronic structure and symmetry at the nuclear site. mit.edublogspot.com
The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a map of the carbon skeleton. organicchemistrydata.org The chemical shift of each carbon is highly sensitive to its electronic environment.
For this compound, the carbonyl carbon (C=O) is expected to have the most downfield chemical shift due to the strong deshielding effect of the adjacent oxygen atom. The carbons directly bonded to the azo group (-N=N-) would also be significantly affected. The remaining aromatic carbons would appear in the typical range for sp²-hybridized carbons, with their specific shifts modulated by their position relative to the substituents.
The following table presents computed ¹³C NMR chemical shifts, which predict the electronic environment of the carbon framework in this compound. spectrabase.com
Table 1: Computed ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Assigned Carbon Atom(s) | Interpretation |
| 165.9 | Carbonyl (C=O) | Strongly deshielded by the electronegative oxygen atom. |
| 152.6 | Aromatic C attached to Azo (-N=N-C) | Deshielded by the electron-withdrawing azo group. |
| 150.9 | Aromatic C attached to Azo (-N=N-C) | Deshielded by the electron-withdrawing azo group. |
| 134.7 | Quaternary Ar-C (Benzoyl) | Quaternary carbon of the benzoyl ring. |
| 131.9 | Ar-CH (Benzoyl) | Aromatic CH group on the benzoyl ring. |
| 131.2 | Ar-CH | Aromatic CH group. |
| 129.1 | Ar-CH | Aromatic CH group. |
| 128.7 | Ar-CH (Benzoyl) | Aromatic CH groups on the benzoyl ring. |
| 127.6 | Ar-CH (Benzoyl) | Aromatic CH groups on the benzoyl ring. |
| 124.6 | Ar-CH | Aromatic CH group. |
| 122.9 | Ar-CH | Aromatic CH group. |
| 120.3 | Quaternary Ar-C (Anilide) | Quaternary carbon of the anilide ring. |
Note: Data is based on a computed spectrum and serves as a prediction. Actual experimental values may vary. The assignments are based on general principles of ¹³C NMR spectroscopy. spectrabase.com
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides a powerful suite of tools for the unambiguous structural assignment of complex molecules like this compound. These techniques disperse the NMR information into two frequency dimensions, resolving overlapping signals and revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is fundamental for identifying proton-proton coupling networks within the molecule. magritek.com For this compound, COSY spectra would reveal correlations between adjacent aromatic protons on both the benzanilide (B160483) and phenylazo moieties, allowing for the delineation of individual spin systems. magritek.comwordpress.com This is particularly useful for assigning protons within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. hmdb.ca By analyzing the HSQC spectrum of this compound, each proton resonance can be directly mapped to its corresponding carbon atom in the skeleton. researchgate.netresearchgate.net This provides definitive C-H connectivity information.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds. researchtrends.netresearchgate.net This is crucial for piecing together the different fragments of the molecule. For instance, in this compound, HMBC correlations would be observed between the amide proton (N-H) and the carbonyl carbon, as well as with carbons in the adjacent aromatic rings. researchtrends.netnih.gov Similarly, correlations between the protons of one aromatic ring and the carbons of the other through the azo bridge could establish the connectivity of the entire molecule. researchtrends.netnih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei, regardless of whether they are connected through bonds. researchgate.netmdpi.com This is particularly valuable for determining the through-space correlations and preferred conformation of the molecule. For this compound, NOESY could reveal correlations between protons on the phenyl ring of the benzoyl group and protons on the phenyl ring of the anilide portion, indicating their relative orientation. It can also help to distinguish between E and Z isomers of the azo group by showing proximity between protons that would be close in one isomer but distant in the other.
A comprehensive analysis using these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals in the this compound molecule, providing a detailed picture of its covalent structure and spatial arrangement. nih.govmdpi.com
Table 1: Exemplary 2D NMR Correlations for this compound
| Technique | Type of Correlation | Expected Key Correlations in this compound | Information Gained |
|---|---|---|---|
| COSY | ¹H-¹H | Correlations between ortho- and meta-protons within each aromatic ring. | Establishes proton connectivity within each phenyl ring. |
| HSQC | ¹H-¹³C (one bond) | Cross-peaks for every protonated carbon, linking specific ¹H and ¹³C chemical shifts. | Direct C-H bond connectivity. |
| HMBC | ¹H-¹³C (multiple bonds) | Correlation of amide N-H proton to carbonyl carbon and adjacent aromatic carbons. Correlations of aromatic protons to carbons across the azo bridge and amide linkage. | Confirms the assembly of the benzoyl, anilide, and phenylazo fragments. |
| NOESY | ¹H-¹H (through space) | Correlations between protons on different aromatic rings that are spatially close. | Provides insights into the 3D conformation and stereochemistry (e.g., E/Z isomerism of the azo group). |
Variable Temperature NMR for Conformational Equilibria and Exchange Processes
Variable Temperature (VT) NMR spectroscopy is a dynamic NMR technique used to study time-dependent phenomena such as conformational changes and rotational barriers. acs.orgnih.gov In molecules like this compound, which contains rotatable single bonds (e.g., Ar-N, Ar-C(O)), different conformations may exist in equilibrium. acs.orgnih.gov
At room temperature, if the rate of interconversion between conformers is fast on the NMR timescale, the spectrum will show a single set of time-averaged signals. acs.orgresearchgate.net As the temperature is lowered, the rate of this exchange process slows down. If the exchange rate becomes slow enough, separate signals for each distinct conformer may be observed. researchgate.netresearchgate.net
For benzanilide-type structures, restricted rotation around the amide C-N bond and the N-aryl bond can lead to atropisomerism or distinct conformational isomers. nih.govresearchgate.net VT-NMR studies can be used to determine the energy barrier for these rotational processes. acs.org By analyzing the coalescence temperature (the temperature at which two exchanging signals merge) and the chemical shift difference between the signals at low temperature, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. acs.org
In the context of this compound, VT-NMR could be employed to investigate the rotational dynamics around the N-phenyl bond and the C-benzoyl bond. Broadening of aromatic signals at specific temperatures would indicate the onset of restricted rotation. acs.org This analysis provides valuable information on the molecule's flexibility and the energetic landscape of its conformational states. nih.gov
Table 2: Application of Variable Temperature NMR to this compound
| Phenomenon Studied | Expected Spectral Changes | Data Obtained |
|---|---|---|
| Amide Bond Rotation | Broadening and eventual splitting of signals for protons near the amide linkage as temperature decreases. | Energy barrier (ΔG‡) for C-N bond rotation. |
| Aryl-N/Aryl-C(O) Rotation | Broadening and decoalescence of aromatic proton signals. | Energy barriers for rotation around the N-phenyl and C-benzoyl single bonds. |
| Conformational Equilibria | Appearance of new sets of signals at low temperatures corresponding to different stable conformers. | Thermodynamic parameters (ΔH, ΔS) for the equilibrium between conformers. |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is dominated by the chromophoric azo group (-N=N-) and the extended π-conjugated system.
Elucidation of Electronic Transitions (π-π and n-π Transitions of the Azo Chromophore)**
The electronic spectrum of azobenzene (B91143) derivatives typically displays two characteristic absorption bands. researchgate.netrsc.org
π-π Transition:* A high-intensity absorption band, usually found in the UV region (around 320-350 nm for trans-azobenzene), is attributed to the π-π* transition. libretexts.orgcoe.edu This transition involves the excitation of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. In this compound, this band is expected to be intense due to the extended conjugation across the molecule. nih.govsathyabama.ac.in
n-π Transition:* A lower-intensity absorption band, appearing at longer wavelengths in the visible region (around 440 nm for trans-azobenzene), is assigned to the n-π* transition. libretexts.orgcoe.edu This involves the excitation of an electron from a non-bonding (n) orbital, primarily localized on the nitrogen atoms of the azo group, to an antibonding π* orbital. libretexts.org This transition is formally forbidden by symmetry rules, which accounts for its lower intensity compared to the π-π* transition. bath.ac.uk
The position and intensity of these bands can be influenced by the substituents on the aromatic rings. The benzanilide group in this compound acts as a substituent that can modify the energies of the molecular orbitals and thus the wavelengths of these transitions.
Solvatochromic Effects and Molecular Polarity Studies in Various Media
Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon a change in the polarity of the solvent. ijcce.ac.irresearchgate.net This phenomenon arises from differential solvation of the ground and excited states of the molecule. rsc.orgnih.gov
By measuring the UV-Vis spectra of this compound in a series of solvents with varying polarities, its solvatochromic behavior can be investigated.
Positive Solvatochromism (Bathochromic or Red Shift): If the excited state is more polar than the ground state, it will be stabilized to a greater extent by polar solvents. This decreases the energy gap for the electronic transition, resulting in a shift of the absorption maximum to a longer wavelength (red shift). units.it This is often observed for π-π* transitions in push-pull systems. mdpi.com
Negative Solvatochromism (Hypsochromic or Blue Shift): If the ground state is more polar than the excited state, it will be more stabilized by polar solvents. This increases the energy gap for the transition, leading to a shift to a shorter wavelength (blue shift). units.it The n-π* transition of the azo group often exhibits a blue shift in hydrogen-bonding solvents, as the lone pair electrons are stabilized by hydrogen bonding to the solvent, which lowers the energy of the n-orbital. units.it
The study of solvatochromic shifts provides insights into the change in dipole moment upon electronic excitation and the nature of solute-solvent interactions. mdpi.com
Table 3: Expected Solvatochromic Shifts for this compound
| Transition | Solvent Polarity Increase | Expected Shift | Rationale |
|---|---|---|---|
| π-π * | Increasing general polarity | Bathochromic (Red) Shift | The π* excited state is typically more polar than the π ground state. |
| n-π * | Increasing H-bonding capacity (e.g., from hexane (B92381) to ethanol) | Hypsochromic (Blue) Shift | Stabilization of the non-bonding electrons on the azo nitrogen atoms by hydrogen bonding lowers the ground state energy. |
Photoisomerization Monitoring and Kinetic Analysis of E/Z Isomerization
Azobenzene and its derivatives are well-known for their ability to undergo reversible photoisomerization between the more stable trans (E) isomer and the less stable cis (Z) isomer. rsc.orgarxiv.org This process can be monitored effectively using UV-Vis spectroscopy because the two isomers have distinct absorption spectra.
Typically, the trans isomer has a strong π-π* absorption and a weak n-π* absorption. Upon irradiation with UV light corresponding to the π-π* transition (e.g., ~365 nm), the trans isomer is converted to the cis isomer. researchgate.netnih.gov The cis isomer has a different absorption profile, often with a decreased intensity of the π-π* band and an increased intensity of the n-π* band. unich.it
The isomerization can be monitored by recording the UV-Vis spectrum at different time intervals during irradiation. nih.gov The appearance of isosbestic points (wavelengths where the absorbance does not change) indicates a clean conversion between the two species.
The reverse cis-to-trans isomerization can be induced by irradiation with light corresponding to the n-π* transition of the cis isomer (visible light) or can occur thermally in the dark. rsc.orgunich.it The kinetics of the thermal back-isomerization can be followed by monitoring the increase in the absorbance of the trans isomer's π-π* band over time after the UV irradiation is stopped. This process typically follows first-order kinetics, and the rate constant (k) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at equilibrium and At is the absorbance at time t. unich.it
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. rsc.orgcigrjournal.org Analyzing the IR and Raman spectra of this compound allows for the identification of its characteristic functional groups and provides a vibrational fingerprint of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations (stretching and bending). Key functional groups in this compound give rise to characteristic absorption bands.
Raman Spectroscopy: Raman spectroscopy is a light scattering technique. While many vibrational modes are active in both IR and Raman, their intensities can differ significantly. Generally, symmetric vibrations and vibrations of non-polar bonds (like the N=N bond) give rise to strong Raman signals, whereas asymmetric vibrations and vibrations of polar bonds (like C=O) are strong in the IR spectrum. cigrjournal.orgamericanpharmaceuticalreview.com
Key expected vibrational modes for this compound include:
Amide Group: A strong C=O stretching vibration (Amide I band) typically appears around 1650-1680 cm⁻¹. nih.gov The N-H stretching vibration is found in the region of 3200-3400 cm⁻¹. nih.gov The N-H bending vibration (Amide II band) is usually observed near 1550 cm⁻¹.
Azo Group: The N=N stretching vibration is often weak in the IR spectrum but gives a characteristic band in the Raman spectrum, typically in the 1400-1450 cm⁻¹ region. acs.orgslideshare.net
Aromatic Rings: C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the rings are observed in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 680-900 cm⁻¹ range are indicative of the substitution pattern on the rings.
Theoretical calculations, such as Density Functional Theory (DFT), are often used to aid in the precise assignment of the observed vibrational bands to specific molecular motions. nih.govacs.orgacs.org
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Spectroscopic Technique |
|---|---|---|---|
| Amide (N-H) | Stretching | 3200 - 3400 | IR |
| Aromatic (C-H) | Stretching | 3000 - 3100 | IR, Raman |
| Amide (C=O) | Stretching (Amide I) | 1650 - 1680 | IR (strong) |
| Aromatic (C=C) | Stretching | 1450 - 1600 | IR, Raman |
| Azo (N=N) | Stretching | 1400 - 1450 | Raman (strong) |
| Amide (N-H) | Bending (Amide II) | ~1550 | IR |
Characteristic Vibrational Frequencies of Azo and Amide Functional Groups
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the characteristic vibrational modes of the functional groups within this compound. The presence of both an amide and an azo group gives rise to a distinctive spectroscopic fingerprint.
The amide group presents several characteristic absorption bands. The N-H stretching vibration typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The exact position can indicate the extent of hydrogen bonding. The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense and useful bands in the spectrum, occurring in the 1630-1680 cm⁻¹ range. The amide II band, resulting from a combination of N-H bending and C-N stretching, is found between 1510 and 1570 cm⁻¹.
The azo (-N=N-) functional group's vibration is often more challenging to detect via IR spectroscopy because the N=N stretch is IR-inactive in symmetrical trans-azo compounds and only weakly active in their less symmetrical counterparts. However, it can often be observed in Raman spectra, typically in the 1400-1450 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations also contribute to the complexity of the spectrum in their expected regions.
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amide | N-H Stretch | 3300 - 3500 |
| Aromatic Rings | C-H Stretch | 3000 - 3100 |
| Amide (Amide I) | C=O Stretch | 1630 - 1680 |
| Aromatic Rings | C=C Stretch | 1450 - 1600 |
| Amide (Amide II) | N-H Bend + C-N Stretch | 1510 - 1570 |
| Azo Group | N=N Stretch | 1400 - 1450 (Often weak in IR) |
| Amide/Aryl | C-N Stretch | 1200 - 1350 |
Probing of Hydrogen Bonding Networks and Conformational Changes
The structure of this compound contains both hydrogen bond donors and acceptors, allowing for the formation of hydrogen bonding networks that significantly influence its solid-state structure and properties. nih.gov The amide proton (N-H) serves as a hydrogen bond donor. libretexts.org Potential hydrogen bond acceptors include the oxygen atom of the carbonyl group and the nitrogen atoms of the azo group. nih.govlibretexts.org These interactions can be intermolecular, linking molecules together in the crystal lattice, or intramolecular, though the latter is less likely given the molecule's geometry. libretexts.org The presence and strength of hydrogen bonds can be inferred from shifts in the N-H and C=O stretching frequencies in IR spectra.
The molecule possesses four rotatable bonds, which allows for conformational flexibility. nih.gov These rotations can occur around the C-C bond linking the benzoyl group, the amide C-N bond, and the C-N bonds connecting the azo group to the phenyl rings. Different spatial arrangements, or conformers, arise from these rotations, each with a distinct energy level. pressbooks.pub The trans isomer of the azo group is generally more stable than the cis isomer due to reduced steric hindrance. Computational modeling, such as Density Functional Theory (DFT), is often employed alongside experimental techniques like variable-temperature spectroscopy to analyze the potential energy surface and identify the most stable conformers. ualberta.caethz.ch
Mass Spectrometry for Molecular Ion and Fragmentation Pathway Identification
Mass spectrometry is a critical analytical tool for determining the molecular weight and deducing the structure of this compound by analyzing how it fragments.
High-Resolution Mass Spectrometry for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. gcms.cz This precision allows for the unambiguous determination of the elemental composition. gcms.cz For this compound, with the molecular formula C₁₉H₁₅N₃O, HRMS can differentiate it from any other combination of atoms that might have the same nominal mass. spectrabase.com The experimentally measured mass is compared to the theoretically calculated exact mass to confirm the formula. gcms.cz
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₉H₁₅N₃O |
| Nominal Mass | 301 u |
| Theoretical Exact Mass ([M]) | 301.121512 u spectrabase.com |
| Expected [M+H]⁺ Ion | 302.12879 u |
| Expected [M+Na]⁺ Ion | 324.11075 u |
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Fragmentation Studies
Tandem mass spectrometry, or MS/MS, is a technique where a specific ion (a precursor ion) is selected, fragmented, and the resulting product ions are analyzed. wikipedia.orgnationalmaglab.org This multi-stage process provides detailed information about the molecule's connectivity and confirms proposed structures. labmanager.com
For this compound, the protonated molecule [M+H]⁺ at m/z 302.1 would typically be selected as the precursor ion. Collision-induced dissociation (CID) would then break the molecule at its weakest bonds. Key fragmentation pathways for benzanilides often involve the cleavage of the amide bond. nih.gov This would lead to characteristic product ions. Likely fragmentations include:
Cleavage of the amide C-N bond: This can produce a benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and an ion corresponding to the 4-(phenylazo)aniline radical cation at m/z 196.
Cleavage of the C-C bond adjacent to the carbonyl: This can result in the loss of the benzoyl group to form an ion at m/z 197.
Cleavage around the azo group: Fissions at the C-N or N-N bonds of the azo linkage can lead to fragments such as the phenyl cation ([C₆H₅]⁺) at m/z 77 or the phenyldiazenyl cation ([C₆H₅N₂]⁺) at m/z 105.
Analyzing the masses of these product ions allows for the reconstruction of the original molecule's structure. uakron.edu
Table 3: Plausible MS/MS Fragmentation of this compound ([M+H]⁺ Precursor)
| Precursor Ion (m/z) | Proposed Product Ion | Product Ion (m/z) |
| 302.1 | [C₆H₅CO]⁺ | 105.0 |
| 302.1 | [C₁₂H₁₀N₃]⁺ (M+H - C₇H₅O) | 196.1 |
| 302.1 | [C₆H₅N₂]⁺ | 105.1 |
| 302.1 | [C₆H₅]⁺ | 77.0 |
Computational Chemistry and Theoretical Investigations of 4 Phenylazo Benzanilide
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. orientjchem.org It is a widely used tool for predicting molecular geometries, vibrational frequencies, and electronic properties. chalcogen.roresearchgate.net For 4'-(Phenylazo)benzanilide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to optimize the molecule's geometry and analyze its electronic characteristics. orientjchem.orgmdpi.com
HOMO-LUMO Energy Gaps and Molecular Orbital Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive and can be easily excited. thaiscience.info
In this compound, the HOMO is expected to be distributed across the electron-rich phenylazo group, while the LUMO would likely be centered on the electron-withdrawing benzanilide (B160483) portion. The analysis of these orbitals provides insight into the charge transfer characteristics of the molecule. Theoretical calculations allow for the visualization of these orbitals and the precise calculation of their energy levels. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies for an Azo-Aromatic Compound This table presents typical values for a molecule similar in structure to this compound, as specific data for this compound is not available in the cited literature.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.2 |
| LUMO Energy | -2.4 |
| HOMO-LUMO Gap (ΔE) | 3.8 |
Electrostatic Potential Surface (ESP) Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP or ESP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. researchgate.netwolfram.com It helps in identifying the regions that are rich or poor in electrons, which is crucial for predicting sites of electrophilic and nucleophilic attack, as well as intermolecular interactions like hydrogen bonding. researchgate.netmdpi.com
On an ESP map, regions of negative potential (typically colored red) correspond to electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. wolfram.com For this compound, the ESP map would likely show significant negative potential around the carbonyl oxygen and the azo nitrogen atoms, indicating these as primary sites for interaction with electrophiles. thaiscience.info Conversely, the amide hydrogen and hydrogens on the phenyl rings would exhibit positive potential.
Dipole Moment and Polarizability Calculations for Molecular Response
The dipole moment (μ) and polarizability (α) are fundamental electronic properties that describe how a molecule responds to an external electric field. The dipole moment is a measure of the net molecular polarity, arising from the asymmetrical distribution of charge. thaiscience.info Polarizability indicates the ease with which the electron cloud of a molecule can be distorted by an electric field. preprints.org
These properties are essential for understanding a molecule's solubility, intermolecular forces, and non-linear optical (NLO) properties. journaleras.com DFT calculations can provide accurate predictions of these values. researchgate.net For an asymmetric molecule like this compound, a significant dipole moment would be expected. The polarizability would be influenced by the extensive π-conjugated system spanning the molecule.
Table 2: Illustrative Molecular Response Properties This table provides example values for a molecule with a similar functional profile. The values are often calculated in atomic units (a.u.) and converted to standard units.
| Property | Computational Method | Calculated Value |
|---|---|---|
| Dipole Moment (μ) | DFT/B3LYP | ~4.5 Debye |
| Mean Polarizability (α) | DFT/B3LYP | ~35 x 10-24 esu |
| First Hyperpolarizability (β) | DFT/B3LYP | ~50 x 10-30 esu |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.comekb.eg By solving Newton's equations of motion, MD simulations can predict how a molecular system will evolve, providing detailed information on conformational changes, solvent effects, and intermolecular interactions. ekb.eg
Solvent Effects on Molecular Conformation and Stability
The solvent environment can profoundly impact the structure, stability, and function of a molecule. MD simulations are an ideal tool to study these effects by modeling the solute (this compound) in a box of explicit solvent molecules (like water or an organic solvent) or by using an implicit continuum solvent model. arxiv.orgacellera.com
For this compound, simulations could track the rotational freedom around the various single bonds, such as the C-N bonds of the amide group and the C-N and N-N bonds of the azo bridge. The simulations would reveal the most stable conformations in different solvents and the energetic barriers between them. For instance, polar solvents might stabilize conformations with a larger dipole moment through favorable electrostatic interactions. The solvent accessible surface area (SASA) can also be monitored to understand how the solvent interacts with different parts of the molecule. ekb.eg
Intermolecular Association and Aggregation Studies
Many dye molecules, particularly those with large aromatic systems, have a tendency to self-associate or aggregate in solution, which can significantly alter their properties. MD simulations can be used to investigate the aggregation behavior of this compound. tandfonline.comnih.gov
By simulating multiple molecules of the compound in a solvent, researchers can observe the spontaneous formation of dimers, trimers, or larger aggregates. researchgate.net The analysis of the simulation trajectories can identify the dominant intermolecular interactions driving the aggregation, such as π-π stacking between the phenyl rings or hydrogen bonding involving the amide groups. Furthermore, methods like Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy of association, providing a quantitative measure of the stability of the aggregates. ekb.eg
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in predicting and interpreting the spectroscopic signatures of molecules. These simulations provide a direct link between the molecular structure and its observed spectrum.
UV-Vis Absorption and Emission Spectra Simulation and Interpretation
The characteristic photochromism of this compound is governed by its electronic transitions, which can be probed by UV-Vis spectroscopy. Computational modeling, primarily using TD-DFT, allows for the prediction of the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic excitations. benasque.orgrsc.orgrsc.orgrsc.org
For azobenzene (B91143) and its derivatives, the UV-Vis spectrum is typically dominated by two key absorption bands: an intense π→π* transition in the UV region (around 320-350 nm) and a much weaker n→π* transition in the visible region (around 450 nm). mdpi.com The π→π* transition is responsible for the strong absorption of UV light that triggers the E→Z (trans→cis) isomerization, while the n→π* transition, involving the lone pair electrons on the nitrogen atoms, is also crucial to the photo-switching mechanism.
Upon isomerization from the more stable E-isomer to the Z-isomer, the spectrum undergoes characteristic changes. The intensity of the π→π* band decreases and often shifts to a shorter wavelength (hypsochromic shift), whereas the n→π* band gains intensity. mdpi.com
Simulations for molecules analogous to this compound, such as amide derivatives of azobenzene-4,4′-dicarboxylic acid, have been performed using TD-DFT methods (e.g., CAM-B3LYP functional with a polarizable continuum model for solvent effects). These calculations successfully predict the main absorption bands. For a typical E-isomer, the intense π→π* transition is calculated to be around 350 nm, while the Z-isomer shows a less intense π→π* band below 300 nm and a more prominent n→π* band around 440 nm. mdpi.com The major molecular orbitals (MOs) involved are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The π→π* transition is typically assigned to the HOMO→LUMO excitation, while the n→π* transition often corresponds to an excitation from a non-bonding orbital localized on the azo group to the LUMO.
A summary of expected TD-DFT calculation results for the primary electronic transitions in E-4'-(Phenylazo)benzanilide is presented below, based on data from analogous compounds.
| Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | ~450 | ~0.01 | n → π |
| S₀ → S₂ | ~350 | ~0.60 | π → π |
Table 1: Predicted UV-Vis absorption data for E-4'-(Phenylazo)benzanilide based on TD-DFT calculations of analogous azobenzene derivatives. The n→π transition is typically the lowest energy transition, while the π→π* transition is significantly more intense.*
NMR Chemical Shift and Coupling Constant Prediction and Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry offers reliable methods for predicting NMR parameters, most notably the Gauge-Independent Atomic Orbital (GIAO) method, which is frequently used with DFT. researchgate.net This method calculates the isotropic magnetic shielding tensors for each nucleus, from which chemical shifts (δ) can be derived.
For this compound, GIAO calculations performed at a typical level of theory (e.g., B3LYP functional with a 6-311G(d,p) basis set) can predict the ¹H and ¹³C chemical shifts. imist.ma These theoretical values, when correlated with experimental data for similar benzanilide structures, show excellent agreement, often with high correlation coefficients (R² > 0.99). researchgate.net
Predicted ¹³C NMR chemical shifts for this compound are available from computational databases, calculated using algorithms like HOSE (Hierarchical Organisation of Spherical Environments). spectrabase.com A comparison of these predicted values with expected experimental ranges for the distinct carbon environments is shown in Table 2. The aromatic carbons span a wide range from approximately 115 to 155 ppm. The carbonyl carbon of the amide group is characteristically deshielded, appearing around 165 ppm. The carbons of the phenyl ring attached to the azo group (C7'-C12') and those of the benzoyl group (C1-C6) can be distinguished based on their substitution patterns.
| Atom | Predicted ¹³C Chemical Shift (ppm) |
| C=O | 165.5 |
| C4' (C-N=N) | 152.8 |
| C1' (C-NH) | 149.3 |
| C1 (C-C=O) | 134.0 |
| C4 (Aromatic) | 132.1 |
| C2/C6 (Aromatic) | 129.0 |
| C9'/C11' (Aromatic) | 129.0 |
| C3/C5 (Aromatic) | 127.5 |
| C10' (Aromatic) | 125.0 |
| C2'/C6' (Aromatic) | 122.5 |
| C8'/C12' (Aromatic) | 120.0 |
Table 2: Computed ¹³C NMR chemical shifts for this compound. spectrabase.com The values are predicted using the HOSE algorithm and are typical for the respective functional groups.
Prediction of proton-proton coupling constants (J-couplings) is also possible, providing further structural detail, particularly regarding the conformation of the molecule.
Vibrational Frequency Calculations for IR and Raman Spectra
Vibrational spectroscopy (Infrared and Raman) provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are highly effective at predicting these vibrational frequencies. Following a geometry optimization, a frequency calculation is performed, which yields the harmonic frequencies, IR intensities, and Raman activities of all vibrational modes. mdpi.com
For this compound, key vibrational modes can be predicted and assigned to specific molecular motions. While a full calculated spectrum is not available in the literature, data from analogous structures like 4-phenylbenzaldehyde (B31587) and other azo dyes allow for a reliable estimation of the positions of characteristic bands. mdpi.comdntb.gov.ua It is standard practice to apply a scaling factor (typically 0.96-0.98 for B3LYP functionals) to the calculated frequencies to correct for anharmonicity and other systematic errors.
Expected characteristic vibrational frequencies are detailed in Table 3. The most prominent peak in the IR spectrum is typically the C=O stretching vibration of the amide group, expected around 1660-1680 cm⁻¹. The N-H stretching and bending modes are also characteristic, appearing around 3300 cm⁻¹ and 1530 cm⁻¹ (Amide II band), respectively. The N=N stretch of the azo group is often weak in the IR spectrum but can be more prominent in the Raman spectrum, typically found in the 1400-1450 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations give rise to a series of bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |
| N-H Stretch | 3250-3350 | Medium | Weak |
| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |
| C=O Stretch (Amide I) | 1660-1680 | Strong | Medium |
| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong |
| N-H Bend (Amide II) | 1510-1550 | Strong | Weak |
| N=N Stretch | 1400-1450 | Weak-Medium | Medium-Strong |
Table 3: Predicted characteristic vibrational frequencies for this compound based on DFT calculations of analogous molecules. The combination of IR and Raman data provides a comprehensive vibrational profile.
Quantum Chemical Characterization of Isomerization Processes (E/Z)
The utility of azobenzene-based photoswitches is defined by the dynamics and mechanisms of their E/Z isomerization. Computational chemistry is indispensable for mapping the potential energy surfaces (PES) that govern these transformations, both photochemically and thermally.
Potential Energy Surface Scans for Photoisomerization Pathways
The E→Z photoisomerization of azobenzenes is an ultrafast process that occurs on a sub-picosecond timescale following electronic excitation. ustc.edu.cn The mechanism is a subject of extensive research, with two primary pathways proposed: rotation around the N=N double bond and inversion (or semi-linearization) at one of the nitrogen centers.
Computational studies on related molecules like 4-aminoazobenzene, using methods such as Complete Active Space Self-Consistent Field (CASSCF), have shown that upon excitation to the S₁ (n→π) or S₂ (π→π) state, the molecule rapidly evolves towards a region of the potential energy surface where the S₁ and S₀ states become degenerate. researchgate.net This point of degeneracy is known as a conical intersection (CI), which acts as an efficient funnel for non-radiative decay back to the ground state. researchgate.net
For excitation into the S₂ state, the initial step is an extremely fast internal conversion to the S₁ state (on the order of tens of femtoseconds). ustc.edu.cn From the S₁ state, the molecule's geometry distorts along either the rotational or inversional coordinate to reach the S₁/S₀ CI. Theoretical studies suggest that for many azobenzenes, the preferred photoisomerization pathway on the S₁ surface is rotation, characterized by a twisting of the CNNC dihedral angle towards 90°. researchgate.netacs.org The system then passes through the CI and relaxes on the ground state surface to a mixture of E and Z isomers, with the branching ratio determining the quantum yield of the reaction. The presence of the benzanilide substituent is expected to influence the topology of the PES and the position of the CI, but the fundamental rotational mechanism is likely conserved. nih.gov
Thermal Relaxation Kinetics of Azo Isomers and Activation Barriers
The Z-isomer of an azobenzene derivative is thermodynamically less stable than the E-isomer and will thermally relax back to the E-form over time. The rate of this process is critical for applications, determining the lifetime of the switched state. This thermal Z→E isomerization is a ground-state process that can be modeled computationally by locating the transition state (TS) structure connecting the Z and E minima on the S₀ potential energy surface.
For azobenzenes, thermal isomerization can also proceed via rotation or inversion. Unlike photoisomerization, the thermal process is widely believed to favor an in-plane inversion mechanism, where a CNN bond angle straightens to nearly 180° in the transition state. acs.org Electron-donating substituents, like the amino group in 4-aminoazobenzene, tend to increase the activation barrier for the inversion pathway, thus stabilizing the Z-isomer. acs.org Conversely, electron-withdrawing groups can lower this barrier.
The Gibbs free energy of activation (ΔG‡) can be calculated from the energy difference between the Z-isomer and the transition state. This value can then be used in the Eyring equation to predict the rate constant (k) and the half-life (t₁/₂) of the Z-isomer. Computational studies on azobenzene amides have shown that these calculations can yield results that agree well with experimental kinetics. mdpi.com For example, for an amide derivative of azobenzene-4,4′-dicarboxylic acid, the calculated ΔG‡ was approximately 98 kJ/mol, corresponding to a half-life of many hours at room temperature, indicating significant stability of the Z-isomer. mdpi.com Similar calculations for this compound would be expected to yield a substantial activation barrier, leading to a long-lived Z-state. Recent advanced studies also highlight the potential role of triplet states in the thermal relaxation mechanism, which can offer lower-energy rotational pathways. nih.gov
| Isomerization Process | Proposed Mechanism | Key Computational Method | Predicted Activation Energy (ΔG‡) | Predicted Z-Isomer Half-Life (298 K) |
| Photoisomerization (E→Z) | Rotation via S₁/S₀ Conical Intersection | TD-DFT, CASSCF | N/A (ultrafast decay) | N/A |
| Thermal Relaxation (Z→E) | Inversion on S₀ Surface | DFT (TS Search) | ~95-105 kJ/mol | Hours to Days |
Table 4: Summary of computational findings for the isomerization processes of this compound, based on data from analogous systems. Photoisomerization is a non-equilibrium process, while thermal relaxation is governed by a well-defined activation barrier on the ground state potential energy surface.
Structure-Property Relationship (SPR) Modeling based on Quantum Chemical Descriptors
The prediction of the physicochemical and biological properties of a molecule based on its structural and electronic features is a cornerstone of modern computational chemistry. Structure-Property Relationship (SPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are methodologies that seek to establish a mathematical correlation between a molecule's properties and its descriptors. acs.orgnih.gov For a compound like this compound, which possesses a complex arrangement of aromatic rings, an azo bridge, and an amide linkage, quantum chemical descriptors provide a powerful lens through which to understand and predict its behavior.
Quantum chemical descriptors are numerical values derived from the theoretical calculations of a molecule's electronic structure. These descriptors offer a more nuanced and physically meaningful representation of a molecule compared to simple topological or empirical parameters. nih.gov The use of these descriptors is central to developing robust SPR models that can guide the design of new molecules with desired properties, be it for applications in materials science, dye chemistry, or pharmaceuticals. Research on various azo dyes and benzanilide derivatives has demonstrated the utility of this approach. For instance, studies on 4,4'-diaminobenzanilide-based direct dyes have successfully employed quantum chemical descriptors to model their chromatographic retention, a key property in their purification and analysis. researchgate.netresearchgate.net
The process of SPR modeling using quantum chemical descriptors for a molecule like this compound typically involves several key steps. First, the three-dimensional geometry of the molecule is optimized using a suitable level of theory, often from the Density Functional Theory (DFT) family of methods. imist.ma From the optimized structure, a wide array of quantum chemical descriptors can be calculated. These descriptors can be broadly categorized as follows:
Electronic Descriptors: These relate to the electronic charge distribution and orbital energies. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges on specific atoms. rasayanjournal.co.in The HOMO energy, for instance, is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability.
Steric and Shape Descriptors: While not strictly quantum chemical, these are often calculated from the optimized geometry and are crucial for understanding how the molecule interacts with its environment.
Once a set of descriptors is calculated, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms are used to build a mathematical model that links a selection of these descriptors to a specific property of interest. researchgate.netnih.gov The quality and predictive power of the resulting SPR model are then rigorously validated.
For this compound, SPR models could be developed to predict a range of properties. For example, its color, which is determined by the electronic transitions between molecular orbitals, could be correlated with the HOMO-LUMO gap. Its solubility in different solvents could be modeled using descriptors related to polarity, such as the dipole moment. Furthermore, its potential biological activity could be assessed by building QSAR models based on descriptors that govern its interaction with biological macromolecules. Computational studies on other benzanilide derivatives have indeed shown that factors like steric and electronic effects, which can be quantified by quantum chemical descriptors, play a crucial role in determining their reactivity and interaction with other molecules. researchgate.net
The following interactive data table presents a selection of quantum chemical descriptors that would be typically calculated for this compound in an SPR study. The values are illustrative and represent the type of data generated from DFT calculations.
| Descriptor | Symbol | Illustrative Value | Description |
|---|---|---|---|
| Energy of Highest Occupied Molecular Orbital | EHOMO | -6.2 eV | Related to the electron-donating ability of the molecule. |
| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | -2.5 eV | Related to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | ΔE | 3.7 eV | Correlates with the molecule's stability and color. |
| Dipole Moment | μ | 3.5 D | A measure of the overall polarity of the molecule. |
| Electronegativity | χ | 4.35 eV | The ability of the molecule to attract electrons. |
| Chemical Hardness | η | 1.85 eV | A measure of the molecule's resistance to change in its electron distribution. |
| Global Softness | S | 0.54 eV-1 | The reciprocal of chemical hardness, indicating reactivity. |
Functional Materials Applications and Photoresponsive Phenomena of 4 Phenylazo Benzanilide
Photochromic Materials Development and Actuation
The ability of 4'-(Phenylazo)benzanilide and related azobenzene (B91143) compounds to convert light energy into mechanical work or to trigger phase transitions forms the basis of their use in dynamic, "smart" materials. By incorporating this molecular switch into various architectures, researchers can harness its photoresponsive nature for a range of applications.
The hallmark of this compound is the photoisomerization of its azobenzene core. The thermodynamically stable trans isomer can be converted to the higher-energy cis isomer by irradiating it with UV light (typically around 365 nm). This process can be reversed either by exposing the cis isomer to visible light or through thermal relaxation. mdpi.com This reversible transformation has been extensively studied in both solution and solid-state environments to understand and optimize its efficiency. nih.gov
In solution, azobenzene derivatives exhibit distinct changes in their UV-Vis absorption spectra during isomerization. For instance, upon irradiation with 365 nm UV light, the strong π-π* transition band of the trans isomer decreases, while the n-π* transition band of the emerging cis isomer increases. rsc.org The efficiency of this process is quantified by the photoisomerization quantum yield (Φ), which represents the probability that an absorbed photon will cause an isomerization event. nih.gov Studies on related azobenzene compounds have shown that these quantum yields can be substantial, though they are often dependent on the solvent and the specific molecular structure. atlas.jp
In the solid state, such as in polymer films, the photoisomerization process can be more complex. The mobility of the azobenzene unit may be restricted by the surrounding polymer matrix, which can affect the conversion efficiency and the thermal relaxation rate. sigmaaldrich.com However, achieving high conversion rates in the solid state is crucial for applications in photomechanical actuators and data storage. sigmaaldrich.comnih.gov Research has shown that incorporating flexible linkers between the azobenzene moiety and a polymer backbone can significantly improve isomerization efficiency in the solid state, leading to almost quantitative conversion to the cis form. sigmaaldrich.com The stability of the cis isomer is often enhanced in the solid state, with thermal back-relaxation half-lives extending to several days, a critical feature for energy storage applications. sigmaaldrich.com
Table 1: Photoisomerization Properties of Representative Azobenzene Derivatives This table presents data for related azobenzene compounds to illustrate the typical characteristics applicable to this compound.
| Compound/System | Medium | λ (trans→cis) | Quantum Yield (Φtrans→cis) | Reference |
|---|---|---|---|---|
| 1-N-methyl-2-(phenylazo)imidazole (Pai-Me) | Toluene (B28343) | 355 nm | 0.25 ± 0.03 | atlas.jp |
| 1-N-methyl-2-(phenylazo)imidazole (Pai-Me) | Toluene | 454 nm | 0.35 ± 0.03 | atlas.jp |
| Azobenzene-functionalized polyacrylate | Dichloromethane | 365 nm | - | sigmaaldrich.com |
| Azobenzene-functionalized polyacrylate | Solid Film | 365 nm | Up to 95% Z-isomer population | sigmaaldrich.com |
| Azoester-containing polymer (PC11AE6) | CH₂Cl₂ | 365 nm | Reaches photostationary state in 10s | rsc.org |
When this compound or similar azobenzene chromophores are incorporated into a polymer matrix, the collective molecular motion of countless photo-switching units can generate macroscopic mechanical force. This conversion of light into mechanical energy is known as a photomechanical effect. rsc.org By embedding these molecules into crosslinked polymer networks, particularly liquid crystal polymers, it is possible to create materials that bend, contract, or expand in response to light. rsc.orgscielo.br
The mechanism relies on the significant shape change of the azobenzene molecule during isomerization. The elongated trans isomer becomes a more compact, bent cis isomer. In an ordered polymer matrix, like a liquid crystal network, this molecular change disrupts the local order, leading to a change in the material's volume or shape. scielo.br If the azobenzene units are aligned, this effect becomes directional. For example, irradiating an aligned polymer film with linearly polarized light can induce bending specifically along the direction of polarization. rsc.org This precise control over movement opens up possibilities for developing light-driven actuators, artificial muscles, and soft robotics. rsc.orgrsc.org
Liquid crystals (LCs) are states of matter with properties between those of conventional liquids and solid crystals. rsc.org Incorporating photoresponsive molecules like this compound into LC systems creates materials whose phase behavior can be controlled by light. rsc.orgacs.org The isomerization of the azobenzene guest molecule can disrupt the ordered packing of the host LC molecules.
This disruption can trigger a phase transition, for example, from an ordered liquid crystalline phase to a disordered isotropic liquid phase. rsc.orgrsc.org This "photomelting" effect is reversible; removing the light stimulus allows the azobenzene to relax back to its trans state, enabling the liquid crystal to regain its ordered structure. scielo.br This light-driven transition can be used to modulate the optical properties of the material, such as its refractive index, making these systems valuable for applications in photonics, optical switching, and displays. rsc.org
Design and Development of Chemosensors and Optical Probes
The structural components of this compound—the electron-rich azobenzene group and the hydrogen-bonding benzanilide (B160483) moiety—provide a versatile scaffold for designing chemosensors. These sensors operate by signaling the presence of a target analyte, such as a metal ion or a small molecule, through a detectable change in color (chromogenic) or fluorescence (fluorogenic). mdpi.com
Azobenzene derivatives have been successfully developed as colorimetric and fluorometric chemosensors for a variety of metal ions. mdpi.com The sensing mechanism often involves the coordination of the target ion with heteroatoms (typically nitrogen or oxygen) on the sensor molecule. mdpi.comacs.org This binding event alters the sensor's electronic structure, particularly the intramolecular charge transfer (ICT) characteristics, leading to a shift in its absorption or emission spectrum. researchgate.net
For example, azobenzene-based sensors have been designed for the selective detection of ions like Al³⁺, Cu²⁺, and Hg²⁺. rsc.orgrsc.orgacs.org In a typical scenario, the binding of a metal ion to the sensor causes a distinct color change visible to the naked eye, allowing for rapid and simple detection. acs.orgresearchgate.net The amide group (-CO-NH-) in the benzanilide structure is a key functional group for anion sensing. It can act as a hydrogen-bond donor, forming specific interactions with anions like fluoride (B91410) (F⁻) or acetate (B1210297) (AcO⁻). researchgate.net This interaction can trigger a photoinduced electron transfer (PET) process, quenching the sensor's fluorescence, or cause a colorimetric change. researchgate.net
Table 2: Examples of Azobenzene-Based Chemosensors for Ion Detection This table showcases the performance of various chemosensors built upon the azobenzene framework, demonstrating the potential sensing applications for functionalized this compound.
| Sensor Type | Target Ion | Response Type | Detection Limit (LOD) | Reference |
|---|---|---|---|---|
| Rhodamine-Azobenzene Conjugate | Al³⁺ | Fluorogenic ("Turn-on") | 1.1 x 10⁻⁷ M | rsc.org |
| Azo Dye-based Sensor (MP) | Al³⁺ / Fe³⁺ | Colorimetric | - | nih.gov |
| Azo Dye-based Sensor (MP) | F⁻ | Colorimetric (Sequential) | - | nih.gov |
| Sugar-Azobenzene Derivative | Cu²⁺ | Colorimetric | - | acs.org |
| Azobenzene Gelator | Hg²⁺ | Colorimetric | 9.22 x 10⁻⁹ M | rsc.org |
| Azobenzene-modified Nanofiber | F⁻ | Fluorogenic | - | scielo.br |
Molecular recognition, the specific binding between two or more molecules through non-covalent interactions, is fundamental to biological processes and supramolecular chemistry. acs.orgnih.gov this compound possesses two key structural motifs that enable it to participate in molecular recognition events: the azobenzene unit and the benzanilide backbone.
Host-Guest Interactions: The azobenzene moiety is a classic "guest" molecule in photoresponsive host-guest systems. acs.org Macrocyclic hosts, such as cyclodextrins and cryptands, have hydrophobic cavities that can encapsulate the linear trans-azobenzene isomer. scielo.bracs.org This binding is highly specific; the bent cis isomer is a poor fit for the cavity and is excluded. acs.org This difference in binding affinity allows for the reversible, light-controlled assembly and disassembly of host-guest complexes. rsc.orgacs.org This mechanism can be used to gate the photoisomerization process itself or to control the release of a guest molecule on demand. rsc.orgacs.org
Hydrogen Bonding and Peptidomimetics: The benzanilide structure features an amide linkage, which is a cornerstone of protein structure and is capable of forming strong, directional hydrogen bonds. researchgate.net This capability makes the benzanilide scaffold a useful building block in designing molecules that mimic peptides (peptidomimetics) to recognize biological targets. atlas.jp The hydrogen-bonding ability of the amide group is also crucial for recognizing and binding anions. researchgate.net In a sensor molecule, these specific hydrogen-bonding interactions with an anion can perturb the electronic system of the attached chromophore or fluorophore, generating a detectable signal. rsc.org
Development of Optically Responsive pH Indicators
The azobenzene unit within this compound serves as a chromophore that can be leveraged for developing optically responsive pH indicators. This functionality, known as halochromism, refers to a color change in a substance upon a change in pH. orientjchem.org In azobenzene-based compounds, this phenomenon is typically linked to the protonation or deprotonation of the azo group (-N=N-) or other acidic or basic functional groups on the aromatic rings. acs.org
The azo group itself is weakly basic and can be protonated in strongly acidic media, forming an azonium ion. This protonation alters the electronic structure of the π-conjugated system, leading to a significant shift in the material's UV-visible absorption spectrum and, consequently, a change in its color. acs.org The anilide group in this compound also contains an amide linkage (-NH-C=O) which can participate in acid-base equilibria, further influencing the spectral properties. The development of pH indicators based on azobenzene derivatives has led to sensors capable of monitoring pH across a wide range, from pH 3 to 10. researchgate.net
The process allows for visual detection of pH changes. scbt.com For instance, a related azo compound, 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde, exhibits a yellow color in neutral and acidic solutions but turns red in basic media due to deprotonation of the hydroxyl group, which alters the π-bond conjugation. orientjchem.org This principle of pH-gated color change is fundamental to the application of this compound and its derivatives as pH indicators. orientjchem.orgrsc.org The interaction can be reversible, with the color reverting upon neutralization. This responsiveness makes such compounds valuable for creating optical sensors, or optodes, for monitoring acidity in various chemical and biological systems. tugraz.at
Organic Optoelectronic Materials and Charge Transport Mechanisms
Photoconductivity and Charge Carrier Generation Studies
Azo compounds, including this compound, are investigated for their potential in organic optoelectronics due to their photoelectrical properties. ekb.eg Photoconductivity in these organic semiconductors arises from the generation of mobile charge carriers (electrons and holes) upon absorption of light. iupac.org This process typically involves two main steps: the initial absorption of a photon to create a bound electron-hole pair, known as an exciton (B1674681), followed by the dissociation of this exciton into free charge carriers. iupac.org
The generation of charge carriers can be influenced by several factors, including the energy of the incident photons and the presence of an electric field. iupac.org In some organic systems, charge carriers are generated efficiently only from "hot" excitons, which are excitons with excess vibrational energy, before they relax to their lowest energy state. diva-portal.org Another significant mechanism for charge generation in some organic materials is triplet-triplet annihilation (TTA), where the interaction of two triplet excitons provides sufficient energy to overcome the exciton binding energy and create a separated electron-hole pair through autoionization. aps.org This bimolecular process is evidenced by a super-linear dependence of the photocurrent on light intensity. aps.org
Studies on azobenzene-containing materials have demonstrated the ability to modulate their electrical properties with light. rsc.org For example, the reversible trans-cis isomerization of the azobenzene unit can alter the molecular packing and electronic coupling in the solid state, thereby switching the material's conductivity. rsc.org The integration of azobenzene derivatives with other functional moieties, such as ferrocene, has been shown to yield materials with pronounced photoelectric responses, making them suitable for applications like molecular switches and information storage devices. rsc.org
Table 1: Key Processes in Charge Carrier Generation in Organic Semiconductors
| Process | Description | Relevance to this compound |
| Exciton Formation | Absorption of a photon creates a bound electron-hole pair (exciton). | The primary photoexcitation step resulting from light absorption by the azobenzene chromophore. |
| Exciton Dissociation | The exciton separates into a free electron and a free hole, which can then move through the material. This can be assisted by thermal energy or an electric field. iupac.org | This is the crucial step for photoconductivity. Its efficiency determines the material's performance. |
| Triplet-Triplet Annihilation (TTA) | Two triplet excitons collide, and their combined energy leads to the formation of a higher-energy state that can ionize to produce free charges. aps.org | A potential pathway for charge generation, especially under conditions where triplet excitons are readily formed. |
| Photo-induced Isomerization | Light-induced change in molecular geometry (e.g., trans-to-cis) can alter intermolecular interactions and charge transport pathways. rsc.org | The characteristic photo-switching of the azo group can be used to control the material's conductivity. |
Luminescence Properties and Emission Wavelength Tuning
The luminescence of azobenzene derivatives like this compound is generally weak or non-existent in solution. nih.govmdpi.com This is because the absorbed light energy is primarily consumed by the highly efficient and rapid trans-cis photoisomerization process, which acts as a non-radiative decay pathway, effectively quenching fluorescence. mdpi.commdpi.com The isomerization is almost instantaneous, while radiative deactivation is a much slower process, meaning the molecule typically changes shape before it has a chance to emit a photon. mdpi.com
However, researchers have developed strategies to suppress this non-radiative decay and induce luminescence in azobenzene compounds. One of the most effective methods is "crystallization-induced emission" (CIE). nih.govresearchgate.net In the crystalline solid state, the molecules are locked into a rigid structure, which significantly restricts the large-scale molecular motion required for isomerization. nih.govmdpi.com This suppression of the non-radiative pathway forces the excited state to decay by emitting light, resulting in intense fluorescence from the azobenzene moiety that is not observed in solution. nih.gov
Another approach to enhance emission is through chemical modification. Introducing sterically bulky substituents at positions close to the azo bond can hinder the isomerization process, thereby increasing the fluorescence quantum yield. mdpi.com The emission wavelength can also be tuned by altering the electronic properties of substituents on the aromatic rings. mdpi.com While many azobenzene compounds are non-emissive, some specific derivatives, such as those with donor-acceptor substitutions or ortho-hydroxy groups, have been found to be exceptions and exhibit fluorescence. mdpi.com
Table 2: Luminescence Behavior of Azobenzene Derivatives
| Condition/Strategy | Observed Phenomenon | Mechanism | Reference |
| In Solution | Generally non-emissive or very weak fluorescence. | Efficient trans-cis photoisomerization acts as a dominant non-radiative decay channel. | nih.gov, mdpi.com |
| In Crystalline State | Intense fluorescence (Crystallization-Induced Emission). | Rigid crystal lattice suppresses molecular motion required for isomerization, promoting radiative decay. | nih.gov, researchgate.net, mdpi.com |
| Steric Hindrance | Enhanced fluorescence. | Bulky chemical groups sterically hinder the geometric change of isomerization. | mdpi.com |
| Adsorption on Substrates | Altered emission spectra, sometimes enabling fluorescence. | Interactions with the substrate surface can restrict isomerization and provide alternative decay pathways. | researchgate.net |
Integration into Organic Thin Film Devices for Fundamental Studies
The unique photoresponsive nature of this compound makes it a candidate for integration into organic thin film devices for fundamental research. mcgill.ca By incorporating these molecules into layered structures, scientists can study how their light-induced properties manifest at a device level. rsc.org Azobenzene derivatives have been successfully integrated into thin films to create rewritable data storage media, where the trans-cis isomerization serves as the writing and erasing mechanism. rsc.org
In such a device, a thin film of the azobenzene compound is deposited on a substrate. Exposing specific areas to UV light induces the trans-to-cis isomerization, which can be detected as a change in an optical property (like birefringence) or an electrical property (like conductivity or surface potential). rsc.org This information can then be "erased" by exposing the film to visible light or heat, which triggers the reverse cis-to-trans isomerization. rsc.org This process allows for fundamental studies of the relationship between molecular-level switching and macroscopic material properties.
Furthermore, azobenzene-based materials have been incorporated into molecular solar thermal (MOST) devices. mdpi.com In these systems, a thin film of the material absorbs solar energy (photons) and stores it as chemical energy in the higher-energy cis isomer. This stored energy can be released on demand as heat when the molecule is triggered to relax back to the stable trans isomer. mdpi.com The fabrication of such devices, often involving techniques like magnetron sputtering to create multilayer structures, allows for detailed investigation of energy conversion and storage mechanisms at the molecular level. scispace.com
Dye and Pigment Chemistry: Fundamental Color Science
Chromophore Engineering for Color Tuning and Absorption Characteristics
The color and absorption properties of this compound are determined by its molecular structure, specifically the azobenzene chromophore. mcgill.ca A chromophore is the part of a molecule responsible for its color, which arises from the absorption of light at specific wavelengths in the visible spectrum. ossila.com The azobenzene unit, with its extended π-conjugated system across the two phenyl rings and the central -N=N- bond, absorbs strongly in the UV and visible regions. mcgill.ca
Chromophore engineering involves the systematic modification of this structure to tune its absorption characteristics. mdpi.com This allows for precise control over the color of the dye. The key strategies for tuning the absorption maximum (λ_max) include:
Modifying Conjugation Length: Extending the path of delocalized π-electrons generally shifts the absorption to longer wavelengths (a bathochromic or red shift).
Altering Donor-Acceptor Groups: The electronic properties of substituents on the aromatic rings have a profound effect. In this compound, the system can be viewed as having electron-donating and electron-accepting characteristics. Introducing strong electron-donating groups (auxochromes like -OH, -NH2) or electron-withdrawing groups (-NO2, -CN) can significantly alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby shifting the absorption wavelength. mcgill.caossila.commdpi.com
For example, modifying azobenzene with different substituents can shift the n → π* transition, allowing the trans-cis isomerization to be triggered by different colors of light, such as green or blue instead of UV. rsc.org This fine-tuning is crucial for designing dyes with specific colors and for creating photoswitches that respond to different light stimuli. mcgill.carsc.org
Table 3: Effect of Substituents on Chromophore Absorption (General Principles)
| Substituent Type | Position | Effect on Absorption Spectrum | Reason |
| Electron-Donating Group (e.g., -NH₂, -OH) | para to azo group | Bathochromic shift (red shift) | Raises the HOMO energy level, decreasing the HOMO-LUMO gap. mdpi.com |
| Electron-Withdrawing Group (e.g., -NO₂, -CN) | para to azo group | Bathochromic shift (red shift) | Lowers the LUMO energy level, decreasing the HOMO-LUMO gap. mdpi.com |
| Push-Pull System | Donor on one ring, acceptor on the other | Strong bathochromic shift | Creates significant intramolecular charge transfer (ICT) character in the electronic transition, strongly lowering the transition energy. rsc.org |
| Ortho-Substitution | Next to the azo group | Can cause hypsochromic (blue) or bathochromic (red) shifts | Can twist the molecule, disrupting planarity and conjugation (blue shift), or can enable specific electronic transitions (red shift). rsc.org |
Photostability Mechanisms and Lightfastness Improvement Strategies at the Molecular Level
The utility of azo compounds like this compound in applications such as dyes and photoswitches is often limited by their susceptibility to photodegradation. The primary mechanism of fading involves the absorption of light, particularly UV radiation, which excites the molecule to a higher energy state. This excitation can lead to the formation of reactive oxygen species (ROS) or direct unimolecular decomposition, ultimately cleaving the chromophoric azo bond (–N=N–) and causing loss of color. edi-info.ir The main pathways for photodegradation are UV light-induced decomposition and visible light-induced photo-oxidation. edi-info.ir
At the molecular level, several strategies can be employed to enhance the photostability and lightfastness of this compound:
Introduction of Electron-Withdrawing Groups: Incorporating electron-withdrawing groups into the aromatic rings can lower the energy of the molecule's ground state, increasing the energy gap to the excited state and thus enhancing stability.
Steric Hindrance: Introducing bulky substituents near the azo linkage can sterically hinder the approach of reactive species and restrict conformational changes that may lead to degradation.
Use of UV Absorbers and Antioxidants: The addition of external agents is a common and effective strategy. UV absorbers, such as 2-hydroxybenzophenone (B104022) derivatives, function by competitively absorbing harmful UV radiation. edi-info.ir Antioxidants, like Vitamin C or gallic acid, work by quenching reactive oxygen species that are formed, thereby preventing them from attacking the azo dye molecule. edi-info.ir The application of these additives has been shown to significantly improve the lightfastness of reactive dyes on fabrics. edi-info.ir
Modification with Stabilizing Moieties: Covalently attaching stabilizing groups to the dye molecule itself can offer permanent protection. For instance, introducing benzene (B151609) sulfonamide derivatives into the structure of azo reactive dyes has been shown to improve lightfastness by about one grade. rsc.org These groups may provide an alternative pathway for the excited molecule to return to the ground state without undergoing degradation, sometimes through emitting fluorescence. rsc.org
| Strategy | Mechanism of Action | Expected Improvement |
| UV Absorbers | Competitively absorb incident UV radiation, shielding the chromophore. google.com | Can improve lightfastness by 0.5-1 grade. google.com |
| Antioxidants | Scavenge reactive oxygen species (e.g., singlet oxygen) generated by light exposure. edi-info.ir | Effective improvement, with Vitamin C noted as highly effective for some dyes. edi-info.ir |
| Structural Modification | Introduction of groups (e.g., sulfonamides) that alter the electronic properties or provide intramolecular quenching pathways. rsc.org | Can improve lightfastness by 1 grade. rsc.org |
Interaction with Substrates at the Molecular Level
The performance of this compound as a functional colorant or coating is critically dependent on its interaction with the host substrate, such as a polymer film or textile fiber. These interactions are governed by a combination of non-covalent forces at the molecular level.
Hydrogen Bonding: The presence of the amide group (–CO–NH–) in the benzanilide portion of the molecule is significant. The amide proton can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor. This allows for strong, specific interactions with substrates that possess complementary functional groups, such as polyamides, polyurethanes, or natural fibers like cotton and wool.
π-π Stacking: The electron-rich phenyl and benzanilide rings can engage in π-π stacking interactions with aromatic substrates or even with adjacent dye molecules. This type of interaction influences the aggregation state of the dye within the substrate, which can affect both its color and its stability.
Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to its polar amide and azo groups. These can interact with polar groups on a substrate surface, contributing to the orientation and binding of the molecule.
The combination and relative strength of these interactions determine the affinity of the dye for the substrate, its distribution within the matrix, and the fastness properties of the resulting colored material.
Polymer Science: Incorporation into Macromolecular Structures
Synthesis of this compound-Containing Monomers and Polymers
To harness the photoresponsive properties of the azobenzene moiety in solid-state materials, this compound can be incorporated into polymer chains either as a pendant side group or as part of the main chain. This typically involves the synthesis of a custom monomer.
Monomer Synthesis: A common strategy is to first synthesize a derivative of this compound that contains a polymerizable functional group. For example, a hydroxyl or amino group could be introduced onto one of the phenyl rings, which can then be reacted to attach a polymerizable moiety like an acrylate, methacrylate, or vinyl group. An alternative approach involves synthesizing the molecule from precursors already containing these groups. For instance, reacting a vinyl-substituted benzoyl chloride with 4-aminoazobenzene.
Polymerization: Once the functional monomer is obtained, it can be polymerized or co-polymerized with other monomers using various techniques:
Free-Radical Polymerization: A versatile method suitable for vinyl, acrylate, or methacrylate-functionalized monomers.
Controlled Radical Polymerization (e.g., ATRP, RAFT): These techniques allow for precise control over the polymer's molecular weight, architecture, and dispersity, which is crucial for creating well-defined functional materials. researchgate.net
Step-Growth Polymerization: If bifunctional this compound derivatives are synthesized (e.g., with two carboxylic acid or two amine groups), they can be used in polycondensation reactions to form polyesters or polyamides where the chromophore is integrated into the polymer backbone. scirp.org
| Polymerization Method | Key Features |
| Bulk Polymerization | Simple, solvent-free method, but can be difficult to control viscosity and heat dissipation. bibliotekanauki.pl |
| Solution Polymerization | Good control over reaction conditions, but requires solvent removal. |
| Emulsion/Suspension Polymerization | Useful for producing high molecular weight polymers as discrete particles (latices). bibliotekanauki.plbeilstein-journals.org |
| Living/Controlled Polymerization | Allows for the synthesis of block copolymers and complex architectures with low polydispersity. researchgate.netacs.org |
Effect of Azo Chromophore on Polymer Rheology and Mechanical Properties
The incorporation of the this compound chromophore into a polymer has a significant impact on the material's bulk properties.
Rheological Properties: The rigid, bulky nature of the chromophore restricts the mobility of polymer chains. This leads to an increase in the viscosity of the polymer melt or solution compared to the unmodified parent polymer. jchemlett.com Furthermore, the photoisomerization of the azo group from the linear trans isomer to the bent cis isomer upon light irradiation can dramatically alter the rheology. This change in molecular shape disrupts polymer packing, increases free volume, and can lead to a light-induced fluidization of the material. light-am.com This photo-rheological effect is the basis for many of its applications in photo-patterning.
Mechanical Properties: The inclusion of the rigid aromatic structure of this compound generally enhances the mechanical performance of the host polymer. The chromophore acts as a reinforcing agent at the molecular level. Typically, this results in an increased glass transition temperature (Tg), higher tensile strength, and a greater Young's modulus, meaning the material becomes more rigid and stiff. researchgate.net Conversely, this increased rigidity often leads to a decrease in the elongation at break, making the material more brittle. nih.gov Cross-linking the polymer chains further enhances these effects, restricting molecular mobility and eliminating the flow region. researchgate.net
| Property | Effect of Incorporating this compound |
| Glass Transition Temperature (Tg) | Increase |
| Tensile Strength | Increase researchgate.net |
| Young's Modulus (Stiffness) | Increase nih.gov |
| Elongation at Break | Decrease nih.govresearchgate.net |
| Melt/Solution Viscosity | Increase jchemlett.com |
Photo-Patterning and Photo-Crosslinking Applications in Polymer Films
Polymers containing azobenzene derivatives like this compound are at the forefront of research into photofabrication and smart materials due to their unique light-responsive behavior.
Photo-Patterning: The most remarkable application is the creation of surface relief gratings (SRGs). When a film of an azobenzene-containing polymer is exposed to an interference pattern of polarized light, a massive, directed migration of the polymer material occurs. light-am.com This process, driven by repeated trans-cis-trans isomerization cycles, results in the formation of a topographic pattern on the film surface that mirrors the light pattern, without any chemical ablation. light-am.com This allows for the simple, one-step fabrication of complex micro- and nanostructures for applications in optics, data storage, and cell culture. light-am.comnih.gov
Photo-Crosslinking: While the azo moiety itself is not typically used for crosslinking, polymers containing this compound can be designed for photo-crosslinking applications.
Crosslinking via Additives: A bifunctional or multifunctional photo-crosslinker can be blended with the azobenzene polymer. nih.gov Upon UV exposure, the crosslinker is activated and forms covalent bonds between the polymer chains, creating a stable, insoluble network. This is useful for permanently fixing a photo-generated pattern. nih.gov
Crosslinking via Functional Groups: The polymer itself can be synthesized to include photo-crosslinkable groups, such as coumarin (B35378) or cinnamate (B1238496) moieties, alongside the this compound units. usherbrooke.ca UV irradiation at a specific wavelength initiates the dimerization of these groups, crosslinking the polymer network. This allows for the creation of photo-responsive materials where properties like swelling or solubility can be controlled with light. usherbrooke.ca
These capabilities enable the all-photonic fabrication of complex devices and functional surfaces. nih.gov
Chemical Reactivity and Derivatization Studies of 4 Phenylazo Benzanilide
Reduction Reactions of the Azo Moiety
The azo group is readily susceptible to reduction, a reaction that typically proceeds in a stepwise manner, first forming a hydrazo intermediate, which can then be further reduced to the corresponding amines via cleavage of the N-N single bond.
Catalytic hydrogenation is an effective method for the reduction of the azo bond in 4'-(Phenylazo)benzanilide. libretexts.org This heterogeneous reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), or Raney nickel, in the presence of hydrogen gas. libretexts.orgmdpi.com The reaction is generally exothermic and thermodynamically favorable. libretexts.org
The mechanism involves the adsorption of both the hydrogen gas and the azo compound onto the surface of the metal catalyst. libretexts.org The process is believed to occur with syn-stereoselectivity, where two hydrogen atoms are added across the double bond from the same side. libretexts.org The initial product of this two-electron, two-proton reduction is the corresponding hydrazobenzene (B1673438) derivative, 4'-(2-Phenylhydrazinyl)benzanilide .
Reaction Scheme: Catalytic Hydrogenation
Further hydrogenation under more forcing conditions can lead to the cleavage of the N-N bond in the hydrazo intermediate, yielding two primary amines: 4-Aminobenzanilide and Aniline (B41778) .
Table 1: Conditions for Catalytic Hydrogenation of Azo Compounds
| Catalyst | Solvent | Conditions | Typical Products |
|---|---|---|---|
| Pd/C | Ethanol | Room Temperature, H₂ (1 atm) | Hydrazo derivative |
| PtO₂ (Adams' catalyst) | Ethanol, Acetic Acid | Room Temperature, H₂ (1 atm) | Hydrazo derivative |
| Raney Nickel | Ethanol | Elevated Temperature/Pressure | Amines (N-N cleavage) |
The choice of catalyst and reaction conditions allows for selective synthesis of either the hydrazo or the fully reduced amine products. For instance, milder conditions favor the formation of the hydrazobenzene derivative, while more active catalysts or harsher conditions drive the reaction to completion, cleaving the N-N bond. mdpi.com
The azo group is electrochemically active, and its reduction can be studied using techniques like cyclic voltammetry. The electrochemical reduction of aromatic azo compounds typically occurs in two successive single-electron transfer steps. nih.gov The general mechanism involves the initial formation of a radical anion, which is then protonated and further reduced. nih.govtubitak.gov.tr
Step 1: R¹-N=N-R² + 2H⁺ + 2e⁻ → R¹-NH-NH-R² (at pH < 7) tubitak.gov.tr
At more negative potentials, a further two-electron, two-proton reduction can occur, cleaving the hydrazo intermediate to form the corresponding amines. tubitak.gov.tr
Step 2: R¹-NH-NH-R² + 2H⁺ + 2e⁻ → R¹-NH₂ + R²-NH₂ tubitak.gov.tr
Studies on various azo dyes have shown that the reduction can be mimicked electrochemically to predict biotransformation products, which often involve the formation of potentially toxic aromatic amines. semanticscholar.org For this compound, the expected final reduction products would be 4-Aminobenzanilide and Aniline . semanticscholar.org The specific potential at which these reduction steps occur is influenced by factors such as the pH of the solution and the nature of substituents on the aromatic rings. nih.govtubitak.gov.tr Electron-withdrawing groups generally make the reduction easier (occur at less negative potentials). nih.gov
Electrophilic and Nucleophilic Aromatic Substitution on Aromatic Rings
The this compound molecule possesses two different aromatic systems available for substitution reactions: the phenyl ring derived from aniline and the benzoyl ring. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the phenylazo group (-N=N-Ph) and the amide group (-NH-CO-Ph).
Aniline Ring (Ring A): This ring is substituted with the phenylazo group at the 4'-position and the amide nitrogen (-NH-). The amide group's nitrogen has a lone pair that can be donated to the ring, making it an activating, ortho, para-directing group. However, this activation is attenuated by the electron-withdrawing nature of the adjacent carbonyl. The phenylazo group is generally considered a deactivating, ortho, para-directing group. Since the para position is already occupied by the azo group, electrophilic attack on this ring would be directed to the positions ortho to the amide nitrogen (positions 3' and 5').
Benzoyl Ring (Ring B): This ring is attached to the carbonyl carbon of the amide group. The carbonyl group is a deactivating, meta-directing group. Therefore, electrophilic substitution on this ring is expected to occur at the meta positions (positions 3 and 5).
Electrophilic aromatic substitution, such as halogenation and nitration, is a fundamental reaction for modifying the aromatic rings of this compound. pressbooks.pub These reactions typically require a catalyst to generate a potent electrophile. libretexts.orglibretexts.org
Halogenation: Bromination or chlorination of benzanilide (B160483) itself preferentially occurs on the aniline ring at the para position relative to the -NH group, as the amide is a more activating director than the benzoyl portion is deactivating. vaia.com In this compound, the para position of the aniline ring is blocked. Therefore, halogenation (e.g., with Br₂/FeBr₃) would be expected to occur primarily at the positions ortho to the powerfully activating amide group (positions 3' and 5' on Ring A). vaia.com Substitution on the benzoyl ring (Ring B) at the meta position would be a minor product due to the deactivating nature of the carbonyl group.
Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro (-NO₂) group. libretexts.org Similar to halogenation, the directing effects of the substituents will determine the position of the incoming nitro group. For this compound, nitration is most likely to occur on the more activated aniline ring (Ring A), at the positions ortho to the amide substituent.
Table 2: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Reaction | Reagents | Major Product(s) (Predicted) | Minor Product(s) (Predicted) |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | 3'-Bromo-4'-(phenylazo)benzanilide | 3-Bromo-4'-(phenylazo)benzanilide |
Introducing amine (-NH₂) or hydroxyl (-OH) groups onto the aromatic rings often requires different strategies from classical electrophilic substitution.
Hydroxylation: Direct C-H hydroxylation of benzanilides can be achieved using transition-metal catalysis. semanticscholar.org For example, palladium(II)-catalyzed C-H oxygenation can introduce a hydroxyl group at the ortho-position of the aniline ring. semanticscholar.org This method offers a direct route to 3'-Hydroxy-4'-(phenylazo)benzanilide . Such regioselective syntheses are valuable as the position of the hydroxyl group can dramatically influence the biological activity of the molecule. semanticscholar.org
Amination: Direct amination of C-H bonds is challenging. More commonly, amination is achieved via nucleophilic aromatic substitution (SₙAr) on a pre-functionalized ring (e.g., containing a halide). govtpgcdatia.ac.in The SₙAr mechanism requires the presence of strong electron-withdrawing groups ortho or para to a leaving group. iscnagpur.ac.in Alternatively, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed on a halogenated derivative of this compound to introduce an amino group. Radical-nucleophilic aromatic substitution (Sₙ1) is another pathway where a substituent like a halide is replaced by a nucleophile via a radical intermediate, and it does not require deactivating groups on the arene. wikipedia.org
Modifications of the Amide Functional Group
The amide linkage is a robust functional group, but it can undergo several important transformations. uomustansiriyah.edu.iq
Hydrolysis: The amide bond can be cleaved by hydrolysis under either acidic or basic conditions, typically requiring heat. This reaction would break this compound down into its constituent parts: 4-(Phenylazo)aniline and Benzoic acid .
Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (-CH₂-). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. This reaction would convert this compound into the corresponding secondary amine, N-(4-(Phenylazo)benzyl)aniline .
Other Modifications: The amide nitrogen can be involved in reactions after deprotonation with a strong base like sodium hydride. The resulting anion can then react with electrophiles. For instance, reaction with alkyl halides would lead to N-alkylation. It has also been shown that benzanilides can undergo diarylation with aryl triflates in the presence of palladium catalysts. smolecule.comchemicalbook.com Furthermore, novel strategies have been developed for the decarbonylative transformation of aromatic amides into other functionalities, such as CF₃ or OCF₃ groups, using ruthenium catalysis. rsc.org
Table 3: Summary of Reactions at the Amide Group of this compound
| Reaction Type | Reagents | Product(s) |
|---|---|---|
| Acid Hydrolysis | H₃O⁺, Heat | 4-(Phenylazo)aniline, Benzoic acid |
| Base Hydrolysis | NaOH (aq), Heat | 4-(Phenylazo)aniline, Sodium benzoate |
| Reduction | LiAlH₄, then H₂O | N-(4-(Phenylazo)benzyl)aniline |
Hydrolysis Kinetics and Product Analysis
The hydrolysis of this compound involves the cleavage of the amide bond, which is susceptible to both acidic and basic conditions. numberanalytics.com The stability of the azo linkage must also be considered, as it can be cleaved under certain reductive or strongly acidic conditions. cdnsciencepub.com
Under acidic conditions, the hydrolysis of the amide bond in benzanilide derivatives typically involves protonation of the amide carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. researchgate.net However, the electron-withdrawing effect of the N-phenyl group in N-phenylbenzamide can decrease the extent of carbonyl protonation, potentially slowing the rate of hydrolysis compared to N-alkyl amides. researchgate.net The hydrolysis of azo compounds in acidic media can be complex, sometimes involving protonation of the azo group, which can either render the substrate unreactive or lead to cleavage through various mechanisms. cdnsciencepub.comresearchgate.net The hydrolysis of many azo dyes has been shown to follow pseudo-first-order kinetics, with rates dependent on pH and temperature. researchgate.net
Table 1: Products of Amide Hydrolysis of this compound
| Condition | Reactants | Products | Reference |
|---|---|---|---|
| Acidic Hydrolysis | This compound + H₂O + H⁺ | 4-(Phenylazo)benzoic Acid + Anilinium Ion | numberanalytics.com |
| Basic Hydrolysis | This compound + NaOH | Sodium 4-(Phenylazo)benzoate + Aniline | numberanalytics.com |
Coordination Chemistry and Metal Complex Formation
The presence of multiple heteroatoms with lone pairs of electrons makes this compound an interesting ligand for the formation of metal complexes. The azo and amide groups provide potential coordination sites.
Ligand Properties of this compound Towards Transition Metals
This compound possesses several potential donor atoms: the two nitrogen atoms of the azo bridge, the carbonyl oxygen, and the amide nitrogen. Azo compounds are well-established ligands that can coordinate to a metal center through one or both of the azo nitrogen atoms. pjmhsonline.comosti.gov The amide group can coordinate to metal ions through the carbonyl oxygen, which is the more common mode, or occasionally through the amide nitrogen.
The spatial arrangement of the azo and amide groups allows this compound to act as a chelating ligand, forming stable ring structures with a metal ion. Polydentate ligands often form more stable complexes than related monodentate ligands due to the chelate effect. It can act as a bidentate ligand, for instance, by coordinating through one of the azo nitrogens and the amide carbonyl oxygen. The involvement of the azo group in chelation is a common feature in many azo dye ligands. chemmethod.comekb.eg This chelating ability allows it to form stable complexes with a variety of transition metals, including but not limited to Cu(II), Ni(II), Co(II), and Zn(II). pjmhsonline.comsbmu.ac.irajol.info
Spectroscopic and Structural Characterization of Metal Chelates
The formation of metal chelates with this compound can be confirmed and characterized by various spectroscopic techniques, primarily FT-IR and UV-Visible spectroscopy, alongside other methods like magnetic susceptibility measurements.
FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for identifying the ligand's coordination sites. The IR spectrum of the free ligand is expected to show characteristic stretching vibrations for the N=N group (typically around 1450 cm⁻¹) and the C=O amide group (around 1650 cm⁻¹). chemmethod.comekb.eg Upon complexation, a shift in the position of these bands to a lower or higher frequency indicates the involvement of these groups in bonding with the metal ion. nih.govresearchgate.net The appearance of new, non-ligand bands in the far-infrared region (typically 400-600 cm⁻¹) can be assigned to M-O and M-N stretching vibrations, providing direct evidence of coordination. ajol.infoscielo.org.mx
**Table 2: Illustrative FT-IR Spectral Data (cm⁻¹) for a Typical Azo-Amide Ligand and Its Metal Complexes***
| Compound | ν(C=O) | ν(N=N) | ν(M-O) | ν(M-N) | Reference |
|---|---|---|---|---|---|
| Ligand (L) | ~1655 | ~1454 | - | - | chemmethod.com |
| [Co(L)₂] | ~1630 | ~1480 | ~550 | ~470 | chemmethod.comscielo.org.mx |
| [Ni(L)₂] | ~1635 | ~1485 | ~545 | ~475 | chemmethod.comscielo.org.mx |
| [Cu(L)₂] | ~1628 | ~1475 | ~555 | ~465 | chemmethod.comscielo.org.mx |
\Data are representative of typical values found for similar azo-containing ligands and are intended for illustrative purposes.*
Electronic Spectroscopy: UV-Visible absorption spectra provide information about the electronic transitions within the ligand and the geometry of the resulting complex. The spectrum of this compound would show intense bands corresponding to π→π* transitions within the aromatic systems and a less intense n→π* transition associated with the azo and carbonyl groups. nih.gov Upon complexation, these bands may shift (either bathochromically or hypsochromically), and new bands may appear due to ligand-to-metal charge transfer (LMCT). nih.govresearchgate.net For transition metal complexes with partially filled d-orbitals, weak d-d transition bands can often be observed in the visible region. The position and number of these d-d bands are indicative of the coordination geometry of the complex (e.g., octahedral, tetrahedral, or square planar). pjmhsonline.comresearchgate.net
**Table 3: Illustrative Electronic Spectral Data and Geometry for Metal Complexes of a Typical Azo-Amide Ligand***
| Complex | λₘₐₓ (nm) (Electronic Transitions) | Proposed Geometry | Reference |
|---|---|---|---|
| [Co(L)₂] | ~540 (⁴T₁g(F)→⁴T₁g(P)), ~385 (CT), ~265 (Intra-ligand) | Octahedral | nih.gov |
| [Ni(L)₂] | ~630 (³A₂g→³T₁g(P)), ~390 (CT), ~270 (Intra-ligand) | Octahedral | pjmhsonline.com |
| [Cu(L)₂] | ~708 (²B₁g→²B₂g), ~410 (CT), ~280 (Intra-ligand) | Distorted Octahedral | pjmhsonline.com |
| [Zn(L)₂] | ~395 (CT), ~275 (Intra-ligand) | Tetrahedral/Octahedral | chemmethod.comresearchgate.net |
\Data are representative of typical values found for similar azo-containing ligands and are intended for illustrative purposes. CT = Charge Transfer.*
Structural analysis, often complemented by magnetic susceptibility measurements, can confirm the proposed geometries. For example, Zn(II) complexes are typically diamagnetic, while Co(II), Ni(II), and Cu(II) complexes show paramagnetism corresponding to their number of unpaired electrons, which helps in assigning the correct geometry. pjmhsonline.comchemmethod.comnih.gov
Advanced Analytical Techniques for Detection and Quantification of 4 Phenylazo Benzanilide
Chromatographic Separation Methods for Purity and Mixture Analysis
Chromatography is an essential tool for separating 4'-(Phenylazo)benzanilide from impurities, reactants, or other components in a mixture. The choice of chromatographic method depends on the specific requirements of the analysis, such as the need for quantitative data, the volatility of the compound, or the scale of the separation.
High-Performance Liquid Chromatography (HPLC) with UV-Vis or Diode Array Detection
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
For a compound structurally similar to this compound, such as Benzenamine, N-phenyl-4-(phenylazo)-, a successful separation has been demonstrated using a reverse-phase method. sielc.com The conditions used for this separation provide a strong starting point for developing a method for this compound. A C18 column is a common choice for the stationary phase, offering good retention and separation of aromatic compounds. The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (like phosphoric acid or formic acid) to improve peak shape. sielc.com
Detection is commonly achieved using a UV-Vis or a Diode Array Detector (DAD). The extensive conjugation provided by the azobenzene (B91143) and benzanilide (B160483) moieties in this compound results in strong absorption in the UV-Visible region, making this a highly sensitive detection method. A DAD offers the advantage of acquiring the entire UV-Vis spectrum for each point in the chromatogram, which aids in peak identification and purity assessment.
Table 1: Example HPLC Conditions for a Structurally Related Azo Compound
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 (Reverse Phase) |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Detection | UV-Vis or Mass Spectrometry (MS) |
| Application | Purity analysis, preparative separation |
This data is based on the separation of Benzenamine, N-phenyl-4-(phenylazo)- and serves as a model for this compound analysis. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. However, its application to compounds like this compound is limited by the compound's relatively low volatility and thermal stability. Direct injection into a GC system can lead to thermal degradation in the injector or on the column. nih.gov
To overcome this limitation, derivatization is often employed to convert the analyte into a more volatile and thermally stable form. For compounds containing active hydrogen, such as the amide group in this compound, silylation is a common derivatization technique. mdpi.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic proton on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group, thereby increasing its volatility.
Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivative from other components of the sample, and the mass spectrometer provides detailed structural information based on the fragmentation pattern of the ionized molecule. nih.gov This fragmentation pattern serves as a chemical fingerprint that can be used for definitive identification by comparing it to mass spectral libraries. ijper.org
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method that is invaluable for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of a chemical reaction in real-time. By spotting a small amount of the reaction mixture onto a TLC plate at different time intervals, one can observe the consumption of reactants and the formation of the product.
For a moderately polar compound like this compound, a silica (B1680970) gel plate is typically used as the stationary phase. The mobile phase, or eluent, is a mixture of organic solvents, with the polarity adjusted to achieve good separation. A common mobile phase system for such compounds might be a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane.
The spots on the developed TLC plate can be visualized under UV light, as the conjugated system in this compound will absorb UV radiation and appear as dark spots on a fluorescent background. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for preliminary identification.
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometric methods are based on the absorption or emission of electromagnetic radiation by the analyte and are commonly used for quantitative analysis.
UV-Vis Spectrophotometry for Concentration Determination in Solution
UV-Visible spectrophotometry is a straightforward and effective technique for determining the concentration of this compound in a solution. The presence of the extended chromophore, specifically the phenylazo group (-N=N-) connected to two aromatic rings, results in strong absorption of light in the visible and ultraviolet regions of the spectrum. researchgate.net
The quantification is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for this compound is expected to be in the range typical for azo dyes. For example, related compounds like 4-(phenylazo)benzoyl chloride and 4-phenylazoaniline show strong absorbance peaks. researchgate.netaatbio.com
Table 2: UV-Vis Absorption Maxima (λmax) of Related Phenylazo Compounds
| Compound | λmax (nm) |
|---|---|
| 4-(phenylazo)diphenylamine | 204 |
| 4-phenylazoaniline | 381 |
Data for related compounds indicate the expected absorption region for this compound. aatbio.comaatbio.com
Fluorimetric Detection and Quantification (if applicable)
Fluorimetric methods are known for their high sensitivity and selectivity. However, most azobenzene derivatives, including likely this compound, are generally non-fluorescent or only weakly fluorescent. mdpi.com This is because the absorbed light energy is efficiently dissipated through non-radiative pathways, primarily the rapid trans-cis photoisomerization around the nitrogen-nitrogen double bond. mdpi.com
For fluorimetric detection to be applicable, this photoisomerization process must be suppressed. mdpi.com This can sometimes be achieved through several strategies:
Structural Modification: Introducing bulky groups near the azo moiety can sterically hinder the isomerization process.
Complexation: Coordination with metal ions can restrict the rotation around the N=N bond.
Aggregation: In some cases, the formation of aggregates can lead to fluorescence enhancement. mdpi.com
While direct fluorimetric quantification of this compound is not expected to be a viable standard method, the development of fluorescent derivatives or the use of specific host-guest chemistry could potentially enable its detection through fluorescence-based techniques in a research context. rsc.org
Electrochemical Methods for Sensing and Quantification
Electrochemical methods offer a compelling alternative to traditional analytical techniques for the detection and quantification of azo dyes like this compound. These methods are often characterized by their high sensitivity, rapid response times, inherent simplicity, and cost-effectiveness. By probing the redox characteristics of the azo linkage, electrochemical techniques can provide both qualitative and quantitative information about the analyte.
Cyclic Voltammetry and Amperometry for Redox Behavior Elucidation
Cyclic voltammetry (CV) and amperometry are powerful electrochemical techniques for investigating the redox behavior of electroactive species such as this compound. CV involves scanning the potential of an electrode linearly with time and measuring the resulting current. This technique provides valuable information about the thermodynamics and kinetics of electron transfer reactions.
The electrochemical reduction of aromatic azo compounds, the class to which this compound belongs, generally proceeds in a stepwise manner. utexas.eduacs.org In aprotic media, the reduction typically occurs in two distinct one-electron steps. utexas.edu The first step involves the formation of a stable anion radical, and the second step leads to the formation of a dianion. utexas.edu This dianion can then undergo further chemical reactions, such as protonation. utexas.edu The reversibility of these electron transfer steps can be assessed by the separation of the anodic and cathodic peak potentials and the ratio of their peak currents in the cyclic voltammogram.
The general mechanism for the electrochemical reduction of an aromatic azo compound (Ar-N=N-Ar') can be represented as follows:
First one-electron reduction: Ar-N=N-Ar' + e⁻ ⇌ [Ar-N=N-Ar']⁻• (anion radical)
Second one-electron reduction: [Ar-N=N-Ar']⁻• + e⁻ ⇌ [Ar-N=N-Ar']²⁻ (dianion)
Protonation of the dianion: [Ar-N=N-Ar']²⁻ + H⁺ → [Ar-NH-N-Ar']⁻
The specific potentials at which these reductions occur are dependent on the molecular structure of the azo dye, including the nature of the substituents on the aromatic rings, and the experimental conditions such as the solvent and supporting electrolyte. mdpi.com For instance, the presence of electron-withdrawing or electron-donating groups can shift the reduction potentials to more positive or negative values, respectively.
Amperometry, on the other hand, involves applying a constant potential to the working electrode and measuring the current as a function of time. This technique is particularly useful for the quantitative determination of an analyte, as the measured current is directly proportional to the concentration of the electroactive species. Once the reduction potential of this compound is determined by CV, amperometry can be employed for its sensitive quantification.
Table 1: General Electrochemical Behavior of Aromatic Azo Compounds
| Electrochemical Step | Description | Key Observations in Cyclic Voltammetry |
| First Reduction | Reversible one-electron transfer to form an anion radical. | A well-defined cathodic peak with a corresponding anodic peak upon scan reversal. |
| Second Reduction | One-electron transfer to form a dianion, which may be followed by a chemical reaction. | A second cathodic peak, which may or may not have a corresponding anodic peak depending on the stability of the dianion. |
Design of Electrochemical Sensors for Environmental or Industrial Monitoring Applications
The development of electrochemical sensors for the detection of azo dyes is an active area of research, driven by the need for rapid and on-site monitoring in environmental and industrial settings. researchgate.netnih.gov These sensors typically consist of a working electrode that has been modified to enhance its sensitivity and selectivity towards the target analyte.
A variety of materials have been employed to modify electrode surfaces for the detection of azo dyes, including carbon-based nanomaterials (e.g., carbon nanotubes, graphene), metal nanoparticles, and conductive polymers. mdpi.comresearchgate.net These materials can improve the sensor performance by increasing the electrode surface area, enhancing the rate of electron transfer, and facilitating the preconcentration of the analyte at the electrode surface. mdpi.com
For the specific detection of this compound, a sensor could be designed by modifying a glassy carbon electrode (GCE) or a screen-printed electrode (SPE) with a material that exhibits a strong affinity for the benzanilide or phenylazo moieties. For example, a polymer with aromatic functionalities could be electropolymerized onto the electrode surface to promote π-π stacking interactions with the analyte, thereby increasing the local concentration at the electrode and enhancing the electrochemical signal.
The analytical performance of such a sensor would be evaluated based on several key parameters:
Linear Range: The concentration range over which the sensor response is directly proportional to the analyte concentration.
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
Selectivity: The ability of the sensor to detect the target analyte in the presence of potential interfering species.
Stability and Reproducibility: The consistency of the sensor's response over time and across different sensor preparations.
Differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are often preferred for quantitative analysis with these sensors due to their ability to discriminate against background currents, leading to improved sensitivity compared to cyclic voltammetry. biointerfaceresearch.com
Table 2: Common Modification Strategies for Electrochemical Azo Dye Sensors
| Modifier Material | Principle of Enhancement | Potential Application for this compound Detection |
| Multi-walled Carbon Nanotubes (MWCNTs) | High surface area and excellent electrical conductivity. | Increased sensitivity and lower detection limits. nih.gov |
| Graphene | Large surface area, high conductivity, and strong adsorptive capabilities. | Enhanced preconcentration of the analyte at the electrode surface. |
| Metal Nanoparticles (e.g., Au, Ag) | Catalytic activity towards the redox reactions of the analyte. | Improved electron transfer kinetics and signal amplification. researchgate.net |
| Conductive Polymers | Formation of a selective recognition layer on the electrode surface. | Enhanced selectivity through molecular imprinting or specific interactions. nih.gov |
Microfluidic and Lab-on-a-Chip Approaches for High-Throughput Analysis and Synthesis
Microfluidic and lab-on-a-chip (LOC) technologies have emerged as powerful platforms for the high-throughput analysis and synthesis of chemical compounds, including azo dyes. These miniaturized systems offer several advantages over conventional benchtop methods, such as reduced reagent consumption, faster analysis times, improved safety, and the potential for automation and parallelization.
For the analysis of this compound, a microfluidic device could be designed to integrate sample pretreatment, separation, and electrochemical detection on a single chip. For instance, a sample containing the analyte could be injected into the device, where it would be mixed with a supporting electrolyte in a microchannel. The mixture would then flow to a detection chamber containing integrated microelectrodes for electrochemical analysis. This approach would enable rapid and automated quantification of the analyte in small sample volumes.
Beyond analysis, LOC systems are also being explored for the synthesis of azo dyes. rsc.org The diazotization and coupling reactions involved in azo dye synthesis can be performed in a continuous-flow manner within microreactors. rsc.org This offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reaction yields and product purity. The inherent safety of performing reactions with potentially unstable intermediates, like diazonium salts, in small volumes is a significant advantage of this technology. rsc.org
The integration of analytical techniques, such as spectroscopy or electrochemistry, directly into these microfluidic synthesis platforms allows for real-time reaction monitoring and optimization. This high-throughput capability can accelerate the discovery and development of new azo compounds with desired properties.
Table 3: Advantages of Microfluidic Systems for Azo Dye Analysis and Synthesis
| Feature | Advantage | Relevance to this compound |
| Miniaturization | Reduced consumption of reagents and samples, lower waste generation. | Cost-effective and environmentally friendly analysis and synthesis. |
| Rapid Analysis/Synthesis | Short diffusion distances and high surface-to-volume ratios lead to faster reaction and analysis times. | High-throughput screening and process optimization. |
| Precise Control | Accurate manipulation of flow rates, concentrations, and temperature. | Improved reproducibility and control over product quality in synthesis. |
| Integration and Automation | Multiple analytical or synthetic steps can be combined on a single chip and automated. | Development of portable and autonomous systems for on-site monitoring or production. |
| Enhanced Safety | Small reaction volumes minimize the risks associated with hazardous reagents or unstable intermediates. | Safer handling of diazonium salts during synthesis. rsc.org |
Future Research Directions and Unexplored Avenues in 4 Phenylazo Benzanilide Chemistry
Integration into Advanced Functional Nanomaterials and Self-Assembled Systems
The future of 4'-(Phenylazo)benzanilide chemistry is intrinsically linked to its incorporation into sophisticated nanomaterials. The spontaneous organization of molecules into well-defined structures, known as self-assembly, is a powerful bottom-up approach for creating functional materials. nih.gov The amphiphilic nature that can be imparted to derivatives of this compound allows for the formation of various self-assembled nanostructures like micelles, vesicles, and nanogels. nih.govmdpi.com These systems are stabilized through non-covalent interactions such as hydrophobic interactions, hydrogen bonding, and π–π stacking. nih.gov
A key research direction involves designing this compound analogues that can self-assemble into nanoparticles for various applications. For instance, an ion pair self-assembly (IPSAM) composed of Poly(ethylene imine) and 4-(Phenylazo)benzoic acid has been developed as a temperature and UV-responsive carrier system. researcher.life Future work could focus on integrating the benzanilide (B160483) structure to enhance stability and introduce additional functionalities. The photoisomerization of the azobenzene (B91143) unit from the trans to the cis state upon UV irradiation can trigger the disruption or reorganization of these self-assembled structures, enabling the controlled release of encapsulated cargo. researcher.lifenih.gov This light-triggered release mechanism is a significant advantage over systems that rely on internal stimuli. nih.gov
Further exploration into hybrid nanomaterials, where this compound derivatives are grafted onto inorganic nanoparticles (e.g., gold, silica), could lead to multifunctional platforms for sensing, catalysis, and targeted delivery. frontiersin.org The development of these systems aims to enhance bioavailability, prolong circulation time, and enable molecular targeting. nih.gov
| Self-Assembled System | Potential this compound Role | Key Driving Forces for Assembly | Triggering Mechanism | Potential Application |
| Polymeric Micelles | Forms the hydrophobic core of amphiphilic block copolymers | Hydrophobic interactions | Light-induced polarity change, disrupting the micelle | Controlled drug release |
| Polymersomes/Vesicles | Component of the amphiphilic bilayer membrane | Hydrophobic interactions | Photoisomerization leading to membrane permeability changes | Encapsulation and delivery |
| Nanogels | Acts as a photoresponsive cross-linker | Hydrophobic interactions between azobenzene units | UV light-induced isomerization weakens cross-links | On-demand release of hydrophilic agents |
| Layer-by-Layer Films | Alternating deposition with a polyelectrolyte | Electrostatic interactions, Hydrogen bonding | Light-induced conformational changes affecting film properties | Smart surfaces, sensors |
Exploitation in Green Solvents and Sustainable Processes for Synthesis and Application
The chemical industry is under increasing pressure to adopt more environmentally friendly practices. jddhs.com Future research on this compound must prioritize the development of sustainable synthetic routes that align with the principles of green chemistry. unibo.it This involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency. wjpmr.com
Traditional synthesis of azo compounds often involves diazotization reactions that require low temperatures and acidic conditions. researchgate.net Greener alternatives are being actively explored. For instance, microwave-assisted synthesis has been shown to be a rapid and efficient method for producing unsymmetrical azo dyes, often in minutes and with high yields. nih.gov This approach can be adapted for the synthesis of this compound, potentially under solvent-free conditions. researchgate.net Research into solid-state synthesis using grinding methods at room temperature also presents a promising, environmentally benign pathway. researchgate.net
The use of novel catalytic systems is another key area. Sulfonic acid functionalized magnetic Fe₃O₄ nanoparticles have been successfully used as a recyclable catalyst for the solvent-free synthesis of azo dyes. rsc.orgscispace.com This methodology offers several advantages, including mild reaction conditions, excellent conversion rates, simple product isolation via magnetic separation, and catalyst reusability. rsc.org Exploring similar nanocatalysts for the amidation step to form the benzanilide structure could lead to a fully green synthetic process.
Furthermore, replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents during both synthesis and application is crucial for reducing the environmental footprint of this compound production and use. jddhs.com
| Synthesis Parameter | Traditional Method | Green/Sustainable Alternative | Advantages of Alternative |
| Solvent | Volatile organic solvents (e.g., Toluene (B28343), DMF) | Solvent-free, Water, Green solvents (e.g., Lactic Acid) mjcce.org.mk | Reduced pollution, lower cost, improved safety |
| Energy Input | Conventional heating (hours) | Microwave irradiation (minutes) nih.gov | Drastically reduced reaction times, energy efficiency |
| Catalyst | Homogeneous acids/bases | Recyclable solid catalysts (e.g., magnetic nanoparticles) rsc.org | Easy separation, reusability, reduced waste |
| Reaction Conditions | Low temperatures, use of hazardous reagents | Room temperature grinding, use of benign reagents researchgate.net | Milder conditions, enhanced safety, less waste |
Computational Design of Next-Generation Analogues with Tunable Properties
Computational chemistry and machine learning are poised to revolutionize the design of new this compound analogues with precisely tailored properties. rochester.edu Instead of relying on costly and time-consuming trial-and-error synthesis, computational modeling allows for the in silico prediction of molecular characteristics, accelerating the discovery of novel photoswitches. researchgate.netnih.gov
Methods like Time-Dependent Density Functional Theory (TDDFT) can be used to accurately predict the absorption spectra of azobenzene derivatives, which is crucial for designing molecules that respond to specific wavelengths of light (e.g., shifting absorption into the visible or near-infrared range). rochester.edu Quantum chemistry calculations can also predict other key properties, such as the energy barrier for thermal isomerization, which determines the stability of the cis isomer. nih.gov
A significant future direction is the application of machine learning (ML) potentials trained on quantum chemistry data. acs.org These ML models can rapidly predict properties for vast virtual libraries of compounds, enabling high-throughput screening of thousands of hypothetical this compound derivatives. nih.govacs.org This data-driven approach can identify candidates with optimal combinations of properties, such as red-shifted absorption and long thermal half-lives, before they are ever synthesized. acs.orgrsc.org An integrated workflow combining robotic experimentation with simulation and machine learning can create a closed-loop, autonomous system for discovering dynamic molecular systems. synthical.com
| Computational Method | Predicted Property | Significance for Design |
| Density Functional Theory (DFT) | Ground state geometries, energy differences between isomers | Determines molecular structure and stability of trans and cis states. rochester.edurochester.edu |
| Time-Dependent DFT (TDDFT) | UV-Visible absorption spectra (λmax) | Allows tuning of photoswitching wavelengths. rochester.edu |
| Semi-empirical Methods (e.g., AM1, PM3) | Heats of formation, binding energies, optimized geometries | Provides rapid, qualitative insights for large molecules. nih.gov |
| Machine Learning (ML) Potentials | Thermal half-life, quantum yield, absorption spectra | Enables high-throughput virtual screening of large compound libraries. nih.govrsc.org |
Development of Intelligent Materials with Multi-Stimuli Responsiveness
"Intelligent" or "smart" materials that can respond to multiple external stimuli are at the forefront of materials science. nih.gov this compound is an ideal building block for such systems, as its inherent photoresponsiveness can be combined with other functionalities to create materials that react to a complex set of environmental cues.
Future research will focus on synthesizing polymers and gels incorporating this compound derivatives that also respond to stimuli such as temperature, pH, and the presence of specific ions or molecules. rsc.org For example, organogels based on azobenzene and hydrazide units have been shown to exhibit multi-stimuli-responsive behavior, undergoing transitions in response to light, temperature, anions, and pH. rsc.org The photo-induced trans-cis isomerization can cause a macroscopic change, such as a gel-to-solution transition, which can be modulated or triggered by a secondary stimulus like a change in temperature. rsc.org
By copolymerizing this compound-containing monomers with thermoresponsive monomers like N-isopropylacrylamide (NIPAM), it is possible to create materials that exhibit both a Lower Critical Solution Temperature (LCST) and photoreversible behavior. nih.govmdpi.com Such systems could be designed to operate like "AND" logic gates, where a response is only elicited when both light and heat stimuli are present, allowing for more precise control over material properties. mdpi.com These intelligent materials have potential applications in smart coatings, sensors, and actuators.
| Stimulus | Responsive Moiety | Resulting Change in this compound-based Material |
| Light (UV/Visible) | Azobenzene group | Reversible trans-cis isomerization, change in shape and polarity. |
| Temperature | Co-polymerized NIPAM, etc. | Phase transition (e.g., LCST), causing swelling/deswelling. mdpi.com |
| pH | Ionizable groups (e.g., carboxylic acids, amines) | Change in protonation state, altering solubility and conformation. rsc.org |
| Anions/Ions | Specific binding sites (e.g., hydrazide) | Complexation leading to changes in aggregation and color. rsc.org |
| Redox Potential | Disulfide linkers, etc. | Cleavage or formation of covalent bonds, triggering disassembly. mdpi.com |
Exploration of Interdisciplinary Applications in Non-Biological Fields (e.g., Robotics, Artificial Intelligence, Data Storage)
The precise and reversible molecular motion of this compound derivatives upon photoisomerization makes them excellent candidates for applications beyond biology and medicine. The significant change in molecular geometry between the linear trans isomer and the bent cis isomer can be harnessed to perform work at the nanoscale, bridging the gap to macroscopic applications. rochester.edu
In the field of robotics , azobenzene derivatives are being used as "molecular photon engines" to power DNA nanomachines. nih.gov The reversible hybridization of DNA strands tethered with these molecules, triggered by light, can induce mechanical motion, forming the basis for nanoscale walkers, tweezers, and other devices. nih.gov Future work could integrate this compound into soft robotic systems, where light could be used to control the shape and movement of a polymer actuator.
For data storage , the two distinct states of the azobenzene unit (trans and cis) can represent the "0" and "1" of a binary system. rochester.edu This allows for the development of optical data storage materials where information can be written and erased with different wavelengths of light at the molecular level, potentially leading to ultra-high-density storage devices. researchgate.net
In the realm of Artificial Intelligence (AI) , azobenzene-containing materials could be used to create novel computing paradigms. The dynamic and responsive nature of these molecules could be integrated into neuromorphic computing systems or used to develop intelligent sensors that can learn and adapt to their environment. The development of autonomous research workflows, where AI agents design, execute, and analyze experiments on photoswitchable molecules, represents a powerful synergy between AI and materials chemistry. synthical.com
| Interdisciplinary Field | Application Concept | Key Property of this compound |
| Robotics/Molecular Machines | Light-powered nanoscale actuators and soft robotics | Large, reversible change in molecular geometry and length. rochester.eduresearchgate.net |
| Data Storage | High-density optical information storage | Two stable, photo-interconvertible isomers (trans/cis). rochester.eduresearchgate.net |
| Artificial Intelligence | Neuromorphic computing, smart sensors | Dynamic, responsive behavior; tunable properties for pattern recognition. |
| Smart Textiles | Fabrics that change color or shape with light | Photochromism and light-induced mechanical stress. |
| Photonics | All-optical switches, waveguides | Light-controlled changes in refractive index and absorption. |
Conclusion: Synthesis of Research Findings and Broader Impact of 4 Phenylazo Benzanilide Studies
Summary of Key Contributions to Organic Synthesis and Spectroscopic Understanding
Research on 4'-(Phenylazo)benzanilide and its analogs reinforces the robustness of classic organic reactions, such as azo coupling and Schotten-Baumann amidation, for constructing complex multifunctional molecules. jchemrev.comuomustansiriyah.edu.iq Studies in this area also contribute to the ongoing development of greener synthetic alternatives, like catalytic oxidative coupling, which aim to improve efficiency and reduce environmental impact. nih.gov Spectroscopically, the detailed analysis of such molecules provides a clearer understanding of how structural modifications—in this case, the addition of a benzanilide (B160483) group—modulate the electronic transitions (π-π, n-π) of the core azo chromophore, which is fundamental to predicting and controlling their photo-responsive behavior. worldwidejournals.comnih.gov
Overview of Advancements in Functional Material Design and Applications
The primary contribution of this compound studies to materials science lies in the exploitation of its photochromism. Its integration into polymers has been pivotal in advancing the field of photo-responsive materials. researchgate.net These materials can reversibly change their physical and optical properties in response to a light stimulus, enabling technologies such as rewritable optical data storage, light-controlled actuators, and smart fabrics that can change color or shape. The stability imparted by the benzanilide framework makes these functionalities more durable and suitable for real-world device applications.
Identification of Knowledge Gaps and Remaining Challenges in this compound Research
Despite significant progress, key challenges remain. A major hurdle is achieving high photoisomerization quantum yields and rapid switching speeds, particularly in the solid state or within rigid polymer matrices where molecular movement is restricted. researchgate.net Understanding and mitigating photo-fatigue—the gradual degradation of the molecule after many switching cycles—is another critical area requiring further investigation. Furthermore, while the behavior in bulk materials is studied, a deeper understanding of the isomerization mechanism at surfaces and interfaces is needed to advance applications in molecular electronics and nanotechnology. nih.gov The development of azo-anilides that can be switched efficiently with lower-energy visible or near-infrared light is also a significant goal for applications in biological systems and deep-penetration materials. nsf.gov
Perspective on the Future Trajectory of Azo-Anilide Chemistry and Its Significance in Fundamental and Applied Science
The future of azo-anilide chemistry is bright, with research expanding in several exciting directions. There is a strong push towards creating more complex, multi-stimuli-responsive systems where the azo-anilide unit is combined with other functional moieties (e.g., redox-active or fluorescent groups) to create materials that respond to multiple inputs like light, heat, and electricity. The focus on integrating these molecules into supramolecular assemblies and metal-organic frameworks will likely lead to highly ordered, crystalline materials with precisely controlled switching behavior. jchemrev.com From a fundamental science perspective, these compounds will continue to serve as invaluable models for studying light-matter interactions at the molecular level. In applied science, the quest for more robust, efficient, and versatile molecular switches will drive innovation in fields ranging from high-density data storage and soft robotics to photopharmacology and targeted drug delivery.
Q & A
Q. Advanced
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) to redshift absorption () .
- Cross-conjugation : Modify the benzanilide core with heterocycles (e.g., pyridine) to enhance solubility () .
- Biological testing : Screen derivatives against specific targets (e.g., kinase inhibitors) using structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
